molecular formula C20H20N8O4S B1679679 PF-04217903 mesylate CAS No. 956906-93-7

PF-04217903 mesylate

Katalognummer: B1679679
CAS-Nummer: 956906-93-7
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: HBEMHKVWZJTVOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-04217903 is a MET tyrosine kinase inhibitor, is also a n orally bioavailabe, small-molecule tyrosine kinase inhibitor of the proto-oncogene c-Met (hepatocyte growth factor receptor [HGFR]) with potential antineoplastic activity. c-Met inhibitor PF-04217903 selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met.

Eigenschaften

IUPAC Name

methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEMHKVWZJTVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647715
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956906-93-7
Record name PF-04217903 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04217903 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of PF-04217903 Mesylate: A Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-04217903 mesylate, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway, primarily through amplification, mutation, or overexpression, is a known driver in a variety of human cancers, making it a critical target for therapeutic intervention. PF-04217903 has demonstrated significant preclinical activity by effectively attenuating tumor growth, survival, migration, and invasion. This document synthesizes key findings from preclinical studies, detailing the molecular interactions, cellular effects, and in vivo efficacy of this compound.

Core Mechanism of Action: Competitive Inhibition of c-Met Kinase

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[1][2] This means it binds to the ATP-binding pocket of the c-Met enzyme, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades.[3] A key characteristic of PF-04217903 is its remarkable selectivity; it exhibits over 1,000-fold greater selectivity for c-Met compared to a panel of more than 150 other kinases, positioning it as one of the most selective c-Met inhibitors developed to date.[1] This high selectivity minimizes off-target effects, a crucial aspect of modern targeted therapies.

The binding of its natural ligand, hepatocyte growth factor (HGF), to the c-Met receptor normally triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating multiple pathways that drive cancer cell proliferation, survival, motility, and invasion.[4] By blocking the initial phosphorylation step, PF-04217903 effectively shuts down these oncogenic signals.

Impact on Downstream Signaling Pathways

The inhibition of c-Met phosphorylation by PF-04217903 leads to the suppression of several key downstream signaling pathways critical for tumor progression. Preclinical studies have consistently shown that treatment with PF-04217903 results in a dose-dependent decrease in the phosphorylation of c-Met and its downstream effectors, including Gab-1, Erk1/2 (MAPK pathway), and AKT (PI3K pathway).[5][6] The disruption of these pathways culminates in the observed anti-tumor effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Phosphorylates RAS RAS cMet->RAS PF04217903 PF-04217903 PF04217903->cMet Inhibits ATP Binding PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Figure 1: Simplified signaling pathway of c-Met and the inhibitory action of PF-04217903.

Quantitative Efficacy Data

The potency of PF-04217903 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative view of its activity across different cancer models.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeValueReference
Human c-MetKi4.8 nM[2]
c-Met-H1094RIC503.1 nM[6]
c-Met-R988CIC506.4 nM[6]
c-Met-T1010IIC506.7 nM[6]
c-Met-Y1230CIC50>10 µM[6]

Table 2: In Vitro Cellular Activity

Cell LineCancer TypeAssayIC50Reference
GTL-16Gastric CarcinomaProliferation12 nM[2]
H1993NSCLCProliferation30 nM[2]
GTL-16Gastric CarcinomaApoptosis31 nM[2]
NCI-H441Lung CarcinomaMigration/Invasion7-12.5 nM[2]
HT29Colon CarcinomaMigration/Invasion7-12.5 nM[2]
HUVEC-c-Met Phosphorylation4.6 nmol/L[7]
HUVEC-Survival12 nmol/L[7]
HUVEC-Matrigel Invasion27 nmol/L[7]
HUVEC-Apoptosis7 nmol/L[7]

Table 3: In Vivo Antitumor Efficacy

Xenograft ModelCancer TypeDosingTumor Growth InhibitionReference
U87MGGlioblastoma10 mg/kg, p.o., daily68%[7]
U87MGGlioblastoma30 mg/kg, p.o., daily84%[7]
HT29Colon Carcinoma50 mg/kg/d, p.o.40%[7]
HT29 (with RON shRNA)Colon Carcinoma50 mg/kg/d, p.o.77%[7]
Colo205Colon CarcinomaNot specified44%[7]
MDA-MB-231Breast CarcinomaNot specified43%[7]
H292NSCLCNot specified39%[7]

Antiangiogenic Properties

Beyond its direct effects on tumor cells, PF-04217903 also exhibits potent antiangiogenic properties.[1] The HGF/c-Met pathway is a known promoter of tumor angiogenesis.[7] PF-04217903 has been shown to inhibit HGF-stimulated c-Met phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs), leading to reduced endothelial cell survival and invasion, and the induction of apoptosis.[7] In vivo studies have corroborated these findings, demonstrating a dose-dependent reduction in human IL-8 and VEGFA levels in tumor-bearing mice, both of which are key proangiogenic factors.[6]

Experimental Protocols

To ensure the reproducibility and further investigation of the effects of PF-04217903, detailed methodologies for key experiments are outlined below.

c-Met Phosphorylation Assay (Capture ELISA)
  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with designated concentrations of PF-04217903 for 1 hour.

  • Lysis: Lyse the cells and collect the supernatant.

  • ELISA: Perform a capture ELISA to determine the c-Met phosphorylation status according to the manufacturer's protocol.

Cell Proliferation Assay (MTT/Resazurin)
  • Cell Seeding: Seed cells at a low density in 96-well plates.

  • Treatment: Treat the cells with various concentrations of PF-04217903. For some cell lines (e.g., U87MG, SW620, HT29), also treat with HGF (20 ng/mL).[3]

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Add MTT or resazurin (B115843) reagent to each well and incubate as required.

  • Measurement: Measure the absorbance or fluorescence to determine the number of viable cells.

G cluster_workflow Cell Proliferation Assay Workflow start Seed cells in 96-well plates treat Treat with PF-04217903 +/- HGF start->treat incubate Incubate for 72 hours treat->incubate assay Add MTT or Resazurin incubate->assay measure Measure Absorbance/ Fluorescence assay->measure end Determine Cell Viability measure->end

Figure 2: General workflow for the cell proliferation assay.
Apoptosis Assay (ssDNA Apoptosis ELISA)

  • Cell Seeding and Treatment: Treat GTL-16 cells with PF-04217903 for 24 hours in growth media (RPMI + 10% FBS).[3]

  • Detection: Utilize the ssDNA Apoptosis ELISA Kit (e.g., from Chemicon International) to detect apoptosis.

  • Quantification: Quantify the single-stranded DNA (ssDNA) content of the cells as a percentage of the control cells.

Cell Migration and Invasion Assay (ACEA CIM System)
  • Cell Seeding: Seed NCI-H441 cells in the upper chamber of a CIM-Plate 16. For invasion assays, the membrane is pre-coated with Matrigel.

  • Treatment: Treat the cells with HGF (25 ng/mL) and/or designated concentrations of PF-04217903.[3]

  • Real-time Monitoring: Assess the migration and invasion of the cells across the membrane in real-time for 48 hours using the electronic sensor embedded in the bottom of the well.

In Vivo Tumor Xenograft Studies
  • Tumor Implantation: Implant human tumor cells (e.g., U87MG, GTL-16) subcutaneously into athymic mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., ~170-200 mm³).[3]

  • Treatment: Administer PF-04217903 orally at specified doses or vehicle alone over the designated treatment schedule.[3]

  • Monitoring: Monitor tumor growth and animal body weight regularly.

  • Endpoint Analysis: At the end of the study, collect plasma and tumor tissues for analysis of drug concentration and biomarkers (e.g., c-Met phosphorylation).[7]

Potential Resistance Mechanisms

Preclinical studies have also shed light on potential mechanisms of resistance to c-Met inhibition. In U87MG xenograft tumors, treatment with PF-04217903 was found to strongly induce the phosphorylation of PDGFRβ (platelet-derived growth factor receptor beta).[1] This suggests a possible "oncogene switching" mechanism where the tumor cells activate alternative signaling pathways to bypass the c-Met blockade.[1] Furthermore, in the HT29 colon cancer model, which also expresses activated RON kinase, combining PF-04217903 with RON shRNA resulted in enhanced antitumor efficacy compared to either agent alone, indicating that co-activation of other receptor tyrosine kinases can limit the effectiveness of c-Met monotherapy.[1]

G cluster_resistance Potential Resistance Mechanisms cMet_Inhibition c-Met Inhibition by PF-04217903 Oncogene_Switch Oncogene Switching cMet_Inhibition->Oncogene_Switch Pathway_Bypass Pathway Bypass cMet_Inhibition->Pathway_Bypass PDGFRb Increased phospho-PDGFRβ Oncogene_Switch->PDGFRb RON Activated RON Kinase Pathway_Bypass->RON

Figure 3: Logical relationship of potential resistance mechanisms to PF-04217903.

Conclusion

This compound is a highly selective and potent ATP-competitive inhibitor of c-Met kinase. Its mechanism of action involves the direct inhibition of c-Met phosphorylation, leading to the suppression of key downstream signaling pathways such as the PI3K/AKT and MAPK pathways. This results in the inhibition of tumor cell proliferation, survival, migration, and invasion, as well as potent antiangiogenic effects. The comprehensive preclinical data summarized in this guide underscores the therapeutic potential of PF-04217903 in cancers with dysregulated c-Met signaling. Further research and clinical investigation are warranted to fully elucidate its clinical utility and to develop strategies to overcome potential resistance mechanisms.

References

An In-depth Technical Guide to the c-Met Inhibitor: PF-04217903 Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective c-Met inhibitor, PF-04217903 mesylate. It covers the core chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Structure and Physicochemical Properties

This compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its chemical structure is characterized by a triazolopyrazine core linked to a quinolinylmethyl group and a pyrazole-ethanol moiety. The mesylate salt form enhances its solubility and suitability for pharmaceutical development.

Chemical Structure:

  • IUPAC Name: 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1][2][3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol methanesulfonate[4]

  • Chemical Formula: C₁₉H₁₆N₈O · CH₄O₃S[5]

  • Molecular Weight: 468.49 g/mol [5]

IdentifierValue
CAS Number 956906-93-7[6]
SMILES OCCN1N=CC(C2=NC3=C(N=C2)N=NN3CC4=CC5=CC=CN=C5C=C4)=C1.CS(=O)(O)=O[7]
InChI Key HBEMHKVWZJTVOC-UHFFFAOYSA-N[5]
Physicochemical PropertyValue
Appearance White solid[8]
Solubility Soluble in DMSO (up to 100 mM)[6][9]
Storage Store at +4°C[6]

Mechanism of Action and Signaling Pathway

PF-04217903 is an ATP-competitive inhibitor of the c-Met kinase, also known as the hepatocyte growth factor (HGF) receptor.[1][7][10] The HGF/c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion. Its dysregulation is implicated in the development and progression of numerous cancers.[1][11]

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways.[12] PF-04217903 binds to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[12] This blockade of c-Met signaling leads to the inhibition of tumor cell growth, proliferation, and survival.[1][3]

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS HGF HGF HGF->c-Met Binds PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Figure 1: c-Met signaling pathway and inhibition by PF-04217903.

Biological Activity

PF-04217903 is a highly potent and selective inhibitor of c-Met kinase. It demonstrates over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases.[1][10]

TargetAssayValueCell Line / Conditions
Human c-Met Kinase Assay (Ki)4.8 nM
c-Met Phosphorylation ELISA (IC₅₀)4.6 nMHUVEC
Cell Proliferation Proliferation Assay (IC₅₀)12 nMGTL-16 (gastric carcinoma)[7]
Cell Proliferation Proliferation Assay (IC₅₀)30 nMH1993 (NSCLC)[7]
Apoptosis Apoptosis Assay (IC₅₀)31 nMGTL-16 (gastric carcinoma)[10]
Cell Migration Migration Assay (IC₅₀)7-12.5 nMNCI-H441, HT29
Cell Invasion Invasion Assay (IC₅₀)27 nMHUVEC

Experimental Protocols

Synthesis of PF-04217903

A plausible synthetic route for PF-04217903 involves the construction of the core triazolopyrazine scaffold followed by coupling with the quinolinylmethyl and pyrazole-ethanol side chains. A key step is the nucleophilic substitution on a dihalopyrazine precursor, followed by cyclization to form the triazole ring.

synthesis_workflow Dihalopyrazine Dihalopyrazine Hydrazinopyrazine Hydrazinopyrazine Dihalopyrazine->Hydrazinopyrazine Hydrazine Triazolopyrazine_core Triazolopyrazine_core Hydrazinopyrazine->Triazolopyrazine_core Cyclization Intermediate_1 Intermediate_1 Triazolopyrazine_core->Intermediate_1 Coupling with Quinolinemethanol PF-04217903_free_base PF-04217903_free_base Intermediate_1->PF-04217903_free_base Coupling with Pyrazole-ethanol PF-04217903_mesylate PF-04217903_mesylate PF-04217903_free_base->PF-04217903_mesylate Methanesulfonic acid

Figure 2: General synthetic workflow for this compound.
Cellular c-Met Phosphorylation ELISA

This assay quantifies the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

Materials:

  • A549 cells (or other suitable cell line with endogenous c-Met)

  • 96-well cell culture plates

  • Serum-free medium

  • PF-04217903

  • Hepatocyte Growth Factor (HGF)

  • Lysis buffer

  • Phospho-c-Met and Total c-Met ELISA kit

Protocol:

  • Seed A549 cells in 96-well plates and allow them to adhere overnight.

  • Replace the growth medium with serum-free medium.

  • Add serial dilutions of PF-04217903 to the wells and incubate for 1 hour at 37°C.

  • Stimulate the cells with HGF (e.g., 40 ng/mL) for 20 minutes at 37°C.

  • Wash the cells with cold PBS containing phosphatase inhibitors.

  • Lyse the cells and collect the protein lysates.

  • Perform the ELISA according to the manufacturer's instructions, using a capture antibody for total c-Met and a detection antibody for phosphorylated tyrosine residues.

  • Measure the absorbance and calculate the IC₅₀ value.

elisa_workflow Seed_cells Seed A549 cells in 96-well plate Adhere Allow cells to adhere overnight Seed_cells->Adhere Serum_starve Replace with serum-free medium Adhere->Serum_starve Add_inhibitor Add PF-04217903 dilutions (1 hr) Serum_starve->Add_inhibitor Stimulate Add HGF (20 min) Add_inhibitor->Stimulate Wash Wash with cold PBS Stimulate->Wash Lyse Lyse cells Wash->Lyse ELISA Perform Phospho-c-Met ELISA Lyse->ELISA Analyze Measure absorbance and calculate IC50 ELISA->Analyze

Figure 3: Experimental workflow for the cellular c-Met phosphorylation ELISA.
Cell Proliferation Assay (MTT/Resazurin)

This assay assesses the effect of PF-04217903 on the proliferation of cancer cells.

Materials:

  • MET-amplified cancer cell lines (e.g., GTL-16, H1993)

  • 96-well cell culture plates

  • Growth medium

  • PF-04217903

  • MTT or Resazurin reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Seed cells at a low density in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of PF-04217903.

  • Incubate the plates for 72 hours.

  • Add MTT or Resazurin reagent and incubate for 2-4 hours.

  • If using MTT, add solubilization solution and incubate until formazan (B1609692) crystals dissolve.

  • Measure the absorbance (MTT) or fluorescence (Resazurin) using a plate reader.

  • Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the IC₅₀ value.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay evaluates the effect of PF-04217903 on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel or other basement membrane extract

  • 96-well plates

  • PF-04217903

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.

  • Allow the Matrigel to solidify at 37°C.

  • Harvest HUVECs and resuspend them in medium containing various concentrations of PF-04217903.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate for 4-18 hours to allow for tube formation.

  • Visualize and quantify the tube formation (e.g., tube length, number of branches) using microscopy and image analysis software.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of PF-04217903's antitumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Tumor cells (e.g., GTL-16, U87MG)

  • Matrigel (optional)

  • PF-04217903 formulation for oral administration

  • Calipers

Protocol:

  • Subcutaneously implant tumor cells (mixed with Matrigel if necessary) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer PF-04217903 orally at the desired dose and schedule. The control group receives the vehicle.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Conclusion

This compound is a highly potent and selective c-Met inhibitor with significant anti-proliferative and pro-apoptotic effects in cancer cells driven by aberrant c-Met signaling. The detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of c-Met inhibition. The robust preclinical data and well-defined mechanism of action make PF-04217903 a compelling candidate for further clinical investigation in targeted cancer therapy.

References

PF-04217903: A Deep Dive into its c-Met Kinase Inhibitor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-04217903, a potent and highly selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in the progression of numerous cancers, making it a critical therapeutic target.[3][4] This document details the quantitative kinase selectivity, experimental methodologies for its characterization, and the signaling pathway context.

Quantitative Selectivity Profile

PF-04217903 exhibits remarkable selectivity for c-Met, demonstrating over 1,000-fold greater potency against c-Met compared to a panel of over 200 other kinases.[5][6] This high selectivity is a crucial attribute for minimizing off-target effects and associated toxicities in therapeutic applications.

Biochemical Activity Against c-Met
TargetAssay TypeIC50 / KiNotes
Wild-Type c-MetKinase AssayKi = 4.8 nMATP-competitive inhibition.[5][7]
Wild-Type c-MetKinase AssayIC50 = 4.8 nMAssessed in A549 cell line.[1]
c-Met-H1094RKinase AssayIC50 = 3.1 nMSimilar potency to wild-type.[1][7]
c-Met-R988CKinase AssayIC50 = 6.4 nMSimilar potency to wild-type.[1][7]
c-Met-T1010IKinase AssayIC50 = 6.7 nMSimilar potency to wild-type.[1][7]
c-Met-Y1230CKinase Assay>10,000 nMNo inhibitory activity.[1][7]
Cellular Activity Profile
Cell LineCancer TypeAssayIC50 (nM)Notes
GTL-16Gastric CarcinomaCell Proliferation12MET-amplified cell line.[7][8]
NCI-H1993NSCLCCell Proliferation30MET-amplified cell line.[7][8]
HUVEC-c-Met Phosphorylation4.6Inhibition of HGF-stimulated autophosphorylation.[9]
HUVEC-Cell Survival12Inhibition of HGF-mediated survival.[9][10]
HUVEC-Apoptosis27Induction of apoptosis.[9]
HUVEC-Matrigel Invasion7.3Inhibition of HGF-mediated invasion.[9]
LXFA 526L-Clonogenic Growth16-[1]
LXFA 1647L-Clonogenic Growth13-[1]

Key Experimental Protocols

The characterization of PF-04217903's selectivity and potency relies on a suite of robust biochemical and cellular assays.

c-Met Kinase Assay (Biochemical)

Objective: To determine the direct in vitro inhibitory activity of PF-04217903 on the c-Met kinase.

Methodology: A continuous-coupled spectrophotometric assay is often employed to quantify the catalytic activity of the purified c-Met enzyme.[5][6]

  • Reaction Setup: A reaction mixture is prepared containing the purified c-Met kinase domain, a specific peptide substrate, ATP, and necessary cofactors in a suitable buffer. For radiometric assays, radioisotope-labeled ATP (e.g., [γ-³³P]ATP) is used.[11]

  • Inhibitor Addition: Various concentrations of PF-04217903 are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for kinase-catalyzed phosphorylation of the substrate.[11]

  • Detection: The production of ADP is monitored over time by measuring the consumption of NADH, which has a measurable absorbance at 340 nm.[5][6] In radiometric assays, the phosphorylated substrate is separated from unreacted ATP, and the incorporated radioactivity is quantified.[11]

  • Data Analysis: The rate of the reaction is calculated, and the Ki or IC50 value is determined by fitting the inhibition data to an appropriate dose-response model.[6]

Cellular c-Met Phosphorylation ELISA

Objective: To assess the inhibitory effect of PF-04217903 on c-Met phosphorylation within a cellular context.

Methodology:

  • Cell Culture: Cancer cells endogenously expressing c-Met (e.g., A549, GTL-16) are seeded in 96-well plates and cultured overnight.[1][5]

  • Treatment: Cells are treated with serial dilutions of PF-04217903 for a specified period (e.g., 1 hour) at 37°C.[1][5]

  • Stimulation: To induce c-Met phosphorylation, hepatocyte growth factor (HGF) is added to the wells for a short duration (e.g., 20 minutes).[5][7]

  • Lysis: The cells are washed and then lysed to release cellular proteins.[5][10]

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using a capture antibody specific for total c-Met and a detection antibody that recognizes phosphorylated tyrosine residues on c-Met.[5][10]

  • Quantification: The level of phosphorylated c-Met is quantified by measuring the absorbance or fluorescence, and the IC50 value is calculated.[7]

Cell Proliferation/Survival Assay

Objective: To evaluate the effect of PF-04217903 on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., GTL-16, NCI-H1993) are seeded at a low density in 96-well plates.[8][12]

  • Treatment: Cells are treated with various concentrations of PF-04217903.

  • Incubation: The plates are incubated for an extended period (typically 72 hours) to allow for cell proliferation.[8]

  • Viability Assessment: Cell viability is measured using metabolic assays such as MTT or resazurin-based assays, which measure the metabolic activity of living cells.[8][12]

  • Data Analysis: The percentage of proliferation inhibition relative to vehicle-treated control cells is calculated to determine the IC50 value.[7]

Apoptosis Assay

Objective: To determine if PF-04217903 induces programmed cell death (apoptosis) in cancer cells.

Methodology:

  • Cell Treatment: Cancer cells (e.g., GTL-16) are treated with different concentrations of PF-04217903 for a specified time (e.g., 48 hours).[5]

  • Apoptosis Detection: Apoptosis can be quantified using several methods, including:

    • ELISA-based assays: Detecting markers of apoptosis like single-stranded DNA (ssDNA).[5]

    • Caspase Activity Assays: Measuring the activation of key apoptotic enzymes like caspases 3 and 7.[8]

  • Data Analysis: The dose-response data is used to determine the IC50 for apoptosis induction.[5]

Cell Migration and Invasion Assay

Objective: To assess the impact of PF-04217903 on the migratory and invasive capabilities of cancer cells.

Methodology:

  • Transwell Setup: A Transwell insert with a porous membrane is used. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).[5][8]

  • Cell Seeding: Cancer cells (e.g., NCI-H441) are seeded in the upper chamber in serum-free media containing different concentrations of PF-04217903.[5]

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as HGF or serum.[5][8]

  • Incubation: The plate is incubated for a sufficient time (e.g., 20-24 hours) to allow cells to migrate or invade through the membrane.[5]

  • Quantification: The non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have moved to the lower surface are fixed, stained, and counted.[8]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization ADP ADP cMet->ADP PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PF04217903 PF-04217903 PF04217903->cMet Inhibits ATP Binding ATP ATP ATP->cMet Binds to Kinase Domain AKT AKT PI3K->AKT CellResponse Proliferation, Survival, Migration, Invasion AKT->CellResponse MAPK MAPK RAS->MAPK MAPK->CellResponse STAT3->CellResponse

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Cellular_Phospho_cMet_ELISA_Workflow start Start: Seed Cells (e.g., A549) in 96-well plate treatment Treat with serial dilutions of PF-04217904 (1 hr, 37°C) start->treatment stimulation Stimulate with HGF (20 min) treatment->stimulation wash_lysis Wash cells and prepare protein lysates stimulation->wash_lysis elisa_coating Add lysates to ELISA plate coated with anti-c-Met Ab wash_lysis->elisa_coating detection Add anti-phospho-tyrosine detection Ab elisa_coating->detection quantification Add substrate and measure absorbance detection->quantification analysis Calculate IC50 value quantification->analysis

References

An In-depth Technical Guide to the Discovery and Synthesis of PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, when dysregulated, is a critical driver in the progression of numerous human cancers by promoting tumor growth, invasion, and metastasis.[1] Developed to target this oncogenic pathway, PF-04217903 has demonstrated remarkable selectivity, being over 1,000-fold more selective for c-Met than for a panel of more than 150 other kinases.[1] This high selectivity makes it a valuable research tool for understanding c-Met signaling and a promising candidate for targeted cancer therapy. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of PF-04217903, complete with quantitative data and detailed experimental protocols.

Discovery and Synthesis

Lead Discovery and Optimization

The development of PF-04217903 began with a high-throughput screening (HTS) campaign that identified an oxindole (B195798) hydrazide compound with a unique binding mode and high selectivity for c-Met.[1] However, this initial lead compound was found to be chemically and metabolically unstable.

Through a structure-based drug design approach, the labile oxindole hydrazide core was replaced with a more stable triazolopyrazine scaffold.[1] This modification successfully preserved the key binding interactions with the c-Met kinase domain while significantly improving the compound's pharmaceutical properties. Subsequent medicinal chemistry efforts focused on lead optimization to enhance potency, selectivity, and pharmacokinetic characteristics, ultimately leading to the identification of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol, which was designated as PF-04217903.[1]

Synthesis of PF-04217903

A detailed, step-by-step synthesis protocol for PF-04217903 is not publicly available in the provided search results. However, the synthesis of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol involves a multi-step process that begins with the construction of the core triazolopyrazine scaffold, followed by the coupling of the pyrazole (B372694) and quinoline (B57606) moieties. The primary literature outlines the specific reaction conditions, which involve standard organic chemistry transformations.[4]

Mechanism of Action

PF-04217903 acts as an ATP-competitive inhibitor by binding to the kinase domain of the c-Met receptor.[1][2] The binding of the natural ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of critical tyrosine residues within its cytoplasmic kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[6] PF-04217903 prevents this initial autophosphorylation, thereby blocking all subsequent downstream signaling.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits ATP ATP ATP->c-Met PI3K PI3K P->PI3K RAS RAS P->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Figure 1: c-Met signaling pathway and inhibition by PF-04217903.

Quantitative Data Summary

The following tables summarize key quantitative data for PF-04217903, demonstrating its potency and efficacy in various preclinical models.

Table 1: In Vitro Inhibitory Activity of PF-04217903
ParameterCell Line/TargetValue (IC50/Ki)
c-Met Kinase Inhibition (Ki)Recombinant Human c-Met4.8 nM[2]
c-Met PhosphorylationA549 cells4.8 nM
c-Met PhosphorylationHUVECs4.6 nM
Cell ProliferationGTL-16 (MET amplified)12 nM[2]
Cell ProliferationNCI-H1993 (MET amplified)30 nM[2]
Cell SurvivalHUVEC12 nM
ApoptosisGTL-1631 nM[2]
ApoptosisHUVEC7 nM
Matrigel InvasionNCI-H4417 - 12.5 nM[2]
Matrigel InvasionHT297 - 12.5 nM[2]
Matrigel InvasionHUVEC27 nM
Table 2: In Vivo Antitumor Efficacy of PF-04217903
Tumor ModelDosingTumor Growth Inhibition
U87MG (HGF/c-Met autocrine loop)10 mg/kg, oral, daily68%
U87MG (HGF/c-Met autocrine loop)30 mg/kg, oral, daily84%
HT29 (high c-Met expression)-38% - 46%[6]
HT29 (with RON shRNA)-77%[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the level of c-Met phosphorylation within intact cells.

A 1. Seed cells in 96-well plate B 2. Treat with PF-04217903 A->B C 3. Stimulate with HGF (if needed) B->C D 4. Lyse cells C->D E 5. Add lysate to antibody-coated plate D->E F 6. Add detection antibody (anti-phospho-tyrosine) E->F G 7. Add HRP-conjugated secondary antibody F->G H 8. Add substrate and measure absorbance G->H

Figure 2: Workflow for Cellular c-Met Phosphorylation ELISA.

Protocol:

  • Cell Seeding: Seed tumor cells (e.g., A549, GTL-16) in 96-well plates at a density of 1 x 104 to 5 x 104 cells per well and allow them to adhere overnight.

  • Treatment: Replace the growth medium with serum-free medium. Add serial dilutions of PF-04217903 to the wells and incubate for 1 hour at 37°C.

  • HGF Stimulation (for non-constitutively active cell lines): Add HGF to a final concentration of 20-40 ng/mL and incubate for an additional 20 minutes.

  • Lysis: Wash the cells once with ice-cold HBSS containing 1 mM Na3VO4. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Use a capture ELISA kit with plates pre-coated with an anti-c-Met antibody.

    • Add the cell lysates to the wells and incubate overnight at 4°C.

    • Wash the wells and add a detection antibody specific for phosphorylated tyrosine residues.

    • After another incubation and wash step, add an HRP-conjugated secondary antibody.

    • Finally, add a substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[5]

  • Incubation: Incubate for 6 to 24 hours to allow for cell attachment and recovery.[5]

  • Treatment: Add various concentrations of PF-04217903 to the wells.

  • MTT Addition: After the desired treatment period (e.g., 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[5]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan (B1609692) crystals.[5]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[5]

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells.

A 1. Coat transwell inserts with Matrigel B 2. Seed serum-starved cells in the upper chamber A->B C 3. Add chemoattractant to the lower chamber B->C D 4. Incubate for 24-48 hours C->D E 5. Remove non-invading cells D->E F 6. Fix and stain invading cells E->F G 7. Count stained cells F->G

Figure 3: Workflow for Matrigel Invasion Assay.

Protocol:

  • Insert Preparation: Coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C for at least 1 hour.

  • Cell Preparation: Culture cells to ~80% confluency, then serum-starve them overnight. On the day of the assay, harvest the cells and resuspend them in serum-free medium.

  • Cell Seeding: Add the cell suspension (containing various concentrations of PF-04217903) to the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Cell Removal: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the insert with a suitable fixative (e.g., methanol) and then stain with a solution such as 0.1% crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random microscopic fields and calculate the average.

Western Blot Analysis of c-Met Signaling

This technique is used to detect changes in the phosphorylation status of c-Met and its downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells with PF-04217903 and/or HGF as required. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total c-Met, phospho-c-Met, and downstream signaling proteins (e.g., Akt, p-Akt, Erk, p-Erk) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Target Validation of PF-04217903 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of PF-04217903, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway, primarily through gene amplification, mutation, or overexpression, is a key driver in the progression of numerous human cancers, making it a critical target for therapeutic intervention.[1][2][3] PF-04217903 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of c-Met and subsequently attenuating downstream signaling pathways crucial for tumor growth, survival, and metastasis.[4][5]

Mechanism of Action and Target Engagement

PF-04217903 selectively binds to the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][4] This targeted inhibition leads to a reduction in tumor cell proliferation, survival, migration, and invasion.[6] The remarkable selectivity of PF-04217903, over 1,000-fold more selective for c-Met compared to a panel of more than 150 other kinases, underscores its precision as a therapeutic agent.[4][6]

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a cascade of intracellular signaling events.[7][8] Key downstream pathways activated by c-Met include the RAS/MAPK pathway, which is pivotal for cell proliferation, the PI3K/AKT pathway, crucial for cell survival, and the STAT pathway, which is also involved in survival and proliferation.[3][7] By inhibiting the initial phosphorylation of c-Met, PF-04217903 effectively abrogates these oncogenic signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Invasion Invasion cMet->Invasion Motility PF04217903 PF-04217903 PF04217903->cMet Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation STAT3->Survival cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_endpoints Validation Endpoints Biochemical Biochemical Kinase Assay CellularPhos Cellular c-Met Phosphorylation Assay TargetEngagement Target Engagement Biochemical->TargetEngagement Proliferation Cell Proliferation Assay CellularPhos->TargetEngagement Apoptosis Apoptosis Assay CellularActivity Cellular Activity Proliferation->CellularActivity Invasion Invasion Assay Apoptosis->CellularActivity Invasion->CellularActivity Xenograft Tumor Xenograft Models AntitumorEfficacy Antitumor Efficacy Xenograft->AntitumorEfficacy PF04217903 PF-04217903 Inhibits_cMet Inhibits c-Met Kinase Activity PF04217903->Inhibits_cMet Blocks_Signaling Blocks Downstream Signaling (PI3K/AKT, MAPK, STAT) Inhibits_cMet->Blocks_Signaling Anti_Angiogenic Anti-Angiogenic Effects Inhibits_cMet->Anti_Angiogenic Reduces_Proliferation Reduces Tumor Cell Proliferation Blocks_Signaling->Reduces_Proliferation Induces_Apoptosis Induces Tumor Cell Apoptosis Blocks_Signaling->Induces_Apoptosis Inhibits_Invasion Inhibits Tumor Cell Invasion & Migration Blocks_Signaling->Inhibits_Invasion Antitumor_Activity Antitumor Activity Reduces_Proliferation->Antitumor_Activity Induces_Apoptosis->Antitumor_Activity Inhibits_Invasion->Antitumor_Activity Anti_Angiogenic->Antitumor_Activity

References

Downstream Signaling Effects of PF-04217903 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, motility, and invasion. Aberrant activation of this pathway is a known driver in the progression and metastasis of various human cancers.[4][5] This technical guide provides an in-depth overview of the downstream signaling effects of PF-04217903, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades and experimental workflows.

Mechanism of Action

PF-04217903 functions by binding to the ATP-binding site within the kinase domain of the c-Met receptor. This competitive inhibition prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling pathways.[4] The high selectivity of PF-04217903, with over 1,000-fold greater affinity for c-Met compared to a panel of more than 150 other kinases, makes it a valuable tool for the specific interrogation of c-Met-driven cellular events.[1][6]

Core Signaling Pathways Affected

The inhibition of c-Met phosphorylation by PF-04217903 leads to the downregulation of two primary downstream signaling cascades: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Both pathways are central to the regulation of cell proliferation, survival, and motility.

The RAS/RAF/MEK/ERK (MAPK) Pathway

Upon activation, c-Met recruits docking proteins such as Gab1, which in turn activate the RAS-GTPase. This initiates a phosphorylation cascade through RAF, MEK, and ultimately ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell cycle progression and proliferation. PF-04217903-mediated inhibition of c-Met blocks this entire cascade, leading to a reduction in cell proliferation.

The PI3K/AKT/mTOR Pathway

The recruitment of Gab1 by activated c-Met also leads to the activation of phosphatidylinositol 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT. Activated AKT has numerous downstream targets that promote cell survival by inhibiting apoptosis and also activates mTOR, a key regulator of protein synthesis and cell growth. Inhibition of c-Met by PF-04217903 disrupts this pathway, leading to decreased cell survival and the induction of apoptosis.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Activates PF04217903 PF-04217903 PF04217903->cMet Inhibits PI3K PI3K Gab1->PI3K Activates RAS RAS Gab1->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival (Anti-apoptosis) mTOR->Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 1: c-Met signaling pathways inhibited by PF-04217903.

Quantitative Data Summary

The efficacy of PF-04217903 has been quantified across various cancer cell lines and assays. The following tables summarize the key inhibitory concentrations (IC50) and kinase inhibition constants (Ki).

Table 1: In Vitro Inhibitory Activity of PF-04217903
Target/Cell LineCancer TypeAssay TypeIC50 (nM)Notes
Wild-Type c-Met-Kinase Assay4.8 (Ki)ATP-competitive inhibition.[2]
c-Met-H1094R-Kinase Assay3.1Similar potency to wild-type.[2]
c-Met-R988C-Kinase Assay6.4Similar potency to wild-type.[2]
c-Met-T1010I-Kinase Assay6.7Similar potency to wild-type.[2]
c-Met-Y1230C-Kinase Assay>10,000No inhibitory activity.[2]
GTL-16Gastric CarcinomaCell Proliferation12MET-amplified cell line.[2]
NCI-H1993NSCLCCell Proliferation30MET-amplified cell line.[2]
GTL-16Gastric CarcinomaApoptosis (Caspase-3)31-
NCI-H441Lung CarcinomaCell Migration7-12.5HGF-mediated.[2]
HT29Colon CarcinomaCell Migration7-12.5HGF-mediated.[2]
HUVEC-c-Met Phosphorylation4.6HGF-stimulated.[8]
HUVEC-Cell Survival12HGF-mediated.[8]
HUVEC-Matrigel Invasion27HGF-mediated.[8]
HUVEC-Apoptosis7HGF-mediated.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PF-04217903 are provided below.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the levels of phosphorylated c-Met and downstream signaling proteins, providing a direct measure of target engagement and pathway inhibition.

  • Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

start Start: Treated Cells lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer PVDF Transfer sds->transfer block Blocking (BSA/Milk) transfer->block primary Primary Antibody Incubation (4°C) block->primary secondary Secondary Antibody Incubation (RT) primary->secondary detect ECL Detection secondary->detect end End: Phospho-Protein Levels detect->end

Figure 2: Western blotting workflow for phospho-protein analysis.

Cell Proliferation Assay (MTT/Resazurin (B115843) Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded at a low density in 96-well plates.

  • Treatment: After 24 hours, cells are treated with various concentrations of PF-04217903.

  • Incubation: The plates are incubated for 72 hours.

  • Reagent Addition: MTT or resazurin reagent is added to each well and incubated for 2-4 hours.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values are calculated.[5]

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, which are key events in the apoptotic cascade.

  • Cell Seeding: Cells are seeded in a white-walled 96-well plate.

  • Treatment: After 24 hours, cells are treated with various concentrations of PF-04217903 for 48 hours.

  • Reagent Addition: A luminogenic caspase-3/7 substrate is added to each well.

  • Incubation: The plate is incubated at room temperature.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a fold change in caspase activity relative to the vehicle control.

Cell Migration/Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).

  • Insert Preparation: For invasion assays, the upper surface of an 8 µm pore size transwell insert is coated with Matrigel.

  • Cell Seeding: Cells, pre-treated with PF-04217903, are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., HGF or serum).

  • Incubation: The plate is incubated for 12-48 hours.

  • Cell Staining: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained with crystal violet.

  • Data Acquisition: The stain is eluted, and the absorbance is measured, or the number of stained cells is counted under a microscope.

  • Data Analysis: The results are expressed as the percentage of migration/invasion relative to the vehicle control.[4]

Mechanisms of Resistance

Despite the potent activity of PF-04217903, resistance can emerge through various mechanisms. Understanding these is crucial for the development of effective combination therapies.

Bypass Signaling Activation

Tumor cells can circumvent c-Met inhibition by activating alternative receptor tyrosine kinases (RTKs). For instance, in U87MG glioblastoma xenografts, PF-04217903 treatment has been shown to induce the phosphorylation of PDGFRβ, suggesting an "oncogene switch" that maintains downstream signaling.[1] Similarly, in the HT29 colon cancer model, co-activation of the RON kinase can limit the efficacy of PF-04217903, and combination with a RON inhibitor enhances antitumor activity.[8]

Gatekeeper Mutations

While PF-04217903 is effective against several c-Met mutations, the Y1230C mutation confers resistance.[2] This highlights the importance of genetic screening to identify patient populations most likely to respond to treatment.

cluster_resistance Resistance Mechanisms PF04217903 PF-04217903 cMet c-Met PF04217903->cMet Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK) cMet->Downstream Activates Proliferation Tumor Growth Downstream->Proliferation Promotes Bypass Bypass Activation (e.g., PDGFRβ, RON) Bypass->Downstream Reactivates Mutation Gatekeeper Mutation (e.g., Y1230C) Mutation->cMet Confers Resistance

References

The Anti-Angiogenic Power of PF-04217903: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Anti-Angiogenic Properties of the Selective c-Met Inhibitor, PF-04217903.

This technical guide delves into the core anti-angiogenic properties of PF-04217903, a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase. Angiogenesis, the formation of new blood vessels, is a critical process exploited by tumors for growth and metastasis. The hepatocyte growth factor (HGF)/c-Met signaling pathway is a key regulator of this process, making it a prime target for anti-cancer therapies.[1][2] PF-04217903 has demonstrated significant anti-angiogenic and antitumor properties in both laboratory and preclinical models by effectively inhibiting c-Met phosphorylation and its downstream signaling cascades crucial for endothelial cell function.[1][2]

Quantitative Efficacy of PF-04217903 in Angiogenesis Models

The anti-angiogenic activity of PF-04217903 has been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key findings, providing a clear comparison of its potency across different experimental setups.

In Vitro Anti-Angiogenic Activity of PF-04217903
Assay TypeCell LineParameter MeasuredIC50 (nM)Reference
c-Met PhosphorylationHUVECInhibition of HGF-stimulated c-Met autophosphorylation4.6[2][3]
Cell SurvivalHUVECInhibition of HGF-mediated cell survival12[2][3]
Apoptosis InductionHUVECInduction of apoptosis27[2]
Matrigel InvasionHUVECInhibition of HGF-mediated cell invasion7.3[2]

HUVEC: Human Umbilical Vein Endothelial Cells

In Vivo Anti-Angiogenic Activity of PF-04217903
Xenograft ModelParameter MeasuredEffect of PF-04217903Reference
U87MG and GTL-16Microvessel Density (CD31 staining)Significant dose-dependent reduction[2]
U87MG and GTL-16Plasma VEGF-A LevelsSignificant reduction[2]
U87MG and GTL-16Plasma IL-8 LevelsSignificant reduction[2]

U87MG: Human glioblastoma cell line; GTL-16: Human gastric carcinoma cell line

Core Signaling Pathway Inhibition

PF-04217903 exerts its anti-angiogenic effects by directly inhibiting the c-Met signaling pathway. The binding of HGF to the c-Met receptor on endothelial cells triggers a signaling cascade that promotes endothelial cell survival, proliferation, migration, and invasion.[1] As an ATP-competitive inhibitor, PF-04217903 blocks the autophosphorylation of the c-Met kinase domain, thereby halting the activation of downstream signaling pathways.[1]

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) P->Downstream Activates Angiogenesis Angiogenesis (Survival, Proliferation, Migration, Invasion) Downstream->Angiogenesis Promotes PF04217903 PF-04217903 PF04217903->cMet Inhibits

HGF/c-Met Signaling Pathway and Inhibition by PF-04217903.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-angiogenic properties of PF-04217903, detailed methodologies for key experiments are provided below.

HUVEC Proliferation Assay

This assay assesses the ability of PF-04217903 to inhibit the proliferation of endothelial cells.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of PF-04217903. A vehicle control (e.g., DMSO) is included.

  • Stimulation: HGF is added to the wells to stimulate cell proliferation.

  • Incubation: The plates are incubated for 48-72 hours.[1]

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, where absorbance is measured at 570 nm.[1]

HUVEC_Proliferation_Workflow start Start culture Culture HUVECs start->culture seed Seed HUVECs in 96-well plates culture->seed treat Treat with PF-04217903 and Vehicle Control seed->treat stimulate Stimulate with HGF treat->stimulate incubate Incubate for 48-72 hours stimulate->incubate mtt Perform MTT Assay incubate->mtt measure Measure Absorbance at 570 nm mtt->measure end End measure->end

Workflow for HUVEC Proliferation Assay.
HUVEC Matrigel Invasion Assay

This assay evaluates the effect of PF-04217903 on the invasive capacity of endothelial cells, a crucial step in angiogenesis.

Methodology:

  • Chamber Preparation: The upper chambers of Transwell inserts (8.0 µm pore size) are coated with a layer of Matrigel.[1]

  • Cell Preparation: HUVECs are serum-starved for several hours.[1]

  • Seeding: A suspension of HUVECs in serum-free medium containing different concentrations of PF-04217903 is added to the upper chamber.[1]

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as HGF or serum.[1]

  • Incubation: The plates are incubated for 16-24 hours to allow for cell invasion.[1]

  • Staining and Quantification: Non-invading cells are removed from the upper surface. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1]

  • Data Analysis: The percentage of invasion inhibition is calculated relative to the vehicle-treated control to determine the IC50 value.[1]

In Vivo Xenograft Angiogenesis Model

This preclinical model assesses the anti-angiogenic efficacy of PF-04217903 in a living organism.

Methodology:

  • Animal Model: Athymic nude mice are typically used for these studies.[1]

  • Tumor Cell Implantation: Human tumor cells, such as U87MG glioblastoma or GTL-16 gastric carcinoma cells, are implanted subcutaneously.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[1]

  • Treatment: Mice are administered PF-04217903 (e.g., orally at various doses) or a vehicle control for a specified duration.[1]

  • Tumor Excision and Processing: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.[1]

  • Microvessel Density Quantification: Tumor sections are stained with an antibody against the endothelial cell marker CD31. "Hot spots" of high vascularity are identified, and the number of CD31-positive vessels is counted in several high-power fields to determine the average microvessel density.[1]

Xenograft_Workflow start Start implant Implant Tumor Cells (e.g., U87MG, GTL-16) in Nude Mice start->implant growth Allow Tumor Growth implant->growth treatment Treat with PF-04217903 or Vehicle Control growth->treatment excise Excise Tumors treatment->excise process Fix and Embed Tumors excise->process stain Stain Tumor Sections with anti-CD31 Antibody process->stain quantify Quantify Microvessel Density stain->quantify end End quantify->end

Workflow for In Vivo Xenograft Angiogenesis Model.

References

In Vitro Efficacy of PF-04217903: A Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of PF-04217903, a novel and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, activating mutations, or autocrine loops, is a key driver in the progression of various human cancers.[3][4] PF-04217903 has demonstrated potent inhibitory activity against both wild-type and a range of mutated c-Met kinases, making it a valuable tool for preclinical research and a candidate for clinical development.[3][5] This document details the quantitative potency of PF-04217903 against various c-Met mutants, outlines the experimental methodologies used for its characterization, and provides visual representations of key biological pathways and experimental workflows.

Data Presentation: Quantitative In Vitro Potency of PF-04217903

The inhibitory activity of PF-04217903 has been quantified against wild-type c-Met and several clinically relevant c-Met mutants. The data, summarized below, highlights the compound's potency and differential sensitivity across various genetic contexts.

TargetAssay TypeIC50 (nmol/L)Reference
Wild-Type c-Met
Recombinant Human c-MetBiochemical Kinase Assay (Ki)4.8[3][5]
Wild-Type c-MetCellular Phosphorylation7.3 (mean)[3]
HUVECCellular Phosphorylation4.6[3][6]
c-Met Kinase Domain Mutants
H1094RBiochemical Kinase Assay3.1[3][5]
R988CBiochemical Kinase Assay6.4[3][5]
T1010IBiochemical Kinase Assay6.7[3][5]
V1092IBiochemical Kinase Assay16[3]
M1250TBiochemical Kinase Assay24[3]
Y1235DBiochemical Kinase Assay139[3]
Y1230CBiochemical Kinase Assay>10,000[3][5]
MET-Amplified Cell Lines
GTL-16 (Gastric Carcinoma)Cell Proliferation12[5][7]
NCI-H1993 (NSCLC)Cell Proliferation30[5][7]
GTL-16 (Gastric Carcinoma)Apoptosis31[5][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to assess the potency of PF-04217903.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of PF-04217903 on the enzymatic activity of recombinant c-Met kinase.

  • Principle : The assay measures the production of ADP, a product of the kinase reaction, by monitoring the coupled consumption of NADH, which results in a decrease in absorbance at 340 nm.[8]

  • Procedure :

    • A reaction mixture is prepared containing the recombinant human c-Met enzyme, a peptide substrate, and ATP in a suitable buffer.

    • Varying concentrations of PF-04217903 are added to the reaction mixture.

    • The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The rate of the reaction is calculated, and the Ki or IC50 value is determined by fitting the data to an appropriate enzyme inhibition model.[8]

Cellular c-Met Phosphorylation ELISA

This cell-based assay measures the ability of PF-04217903 to inhibit the autophosphorylation of the c-Met receptor within a cellular context.

  • Principle : A sandwich ELISA is used to capture total c-Met protein from cell lysates and detect the level of tyrosine phosphorylation.

  • Procedure :

    • Tumor cells (e.g., GTL-16, HT29) are seeded in 96-well plates and allowed to attach overnight.[8][9]

    • Cells are then treated with a range of concentrations of PF-04217903 for one hour. For cell lines that do not have constitutively active c-Met, stimulation with Hepatocyte Growth Factor (HGF) is performed.[8][9]

    • Following treatment, the cells are lysed to release the cellular proteins.[8]

    • The cell lysates are added to 96-well plates pre-coated with a capture antibody specific for total c-Met.

    • A detection antibody that specifically recognizes phosphorylated tyrosine residues is then added.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is used for signal amplification.

    • A substrate is added, and the resulting absorbance is read using a plate reader.

    • The IC50 value is calculated based on the dose-response curve.[8]

Cell Proliferation/Survival Assay

This assay assesses the impact of PF-04217903 on the viability and growth of cancer cell lines.

  • Principle : The metabolic activity of viable cells is measured using reagents such as MTT or resazurin (B115843), which are converted into colored or fluorescent products by mitochondrial enzymes.

  • Procedure :

    • Tumor cells are seeded at a low density in 96-well plates.[7][9]

    • After allowing the cells to adhere, they are treated with various concentrations of PF-04217903. For certain cell lines, HGF may be added to stimulate c-Met signaling.[7][9]

    • The plates are incubated for 72 hours to allow for cell proliferation.[7][9]

    • MTT or resazurin reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

    • The absorbance or fluorescence is measured using a plate reader.

    • The percentage of cell proliferation relative to untreated control cells is calculated to determine the IC50 value.[8]

Apoptosis Assay

This assay is used to determine if the inhibition of c-Met by PF-04217903 leads to programmed cell death.

  • Principle : Apoptosis is detected by quantifying the amount of single-stranded DNA (ssDNA), an early marker of this process, using an ELISA-based method.[7]

  • Procedure :

    • GTL-16 cells are treated with PF-04217903 for 24 hours in their standard growth media.[7][9]

    • A commercial ssDNA Apoptosis ELISA Kit is used for the detection.

    • The manufacturer's protocol is followed, which typically involves cell lysis and an ELISA procedure to detect the ssDNA.

    • The amount of ssDNA is quantified as a percentage of the signal from untreated control cells, and the IC50 for apoptosis induction is determined.[7][8]

Matrigel Invasion Assay

This assay evaluates the effect of PF-04217903 on the invasive potential of cancer cells.

  • Principle : This assay measures the ability of cancer cells to migrate through a layer of Matrigel, which mimics the basement membrane.

  • Procedure :

    • The upper chamber of a transwell insert is coated with Matrigel.

    • Cancer cells, pre-treated with PF-04217903, are seeded into the upper chamber in serum-free media.

    • The lower chamber contains media with a chemoattractant, such as HGF.

    • After an incubation period, the non-invading cells on the upper surface of the membrane are removed.

    • The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained, and counted.

    • The extent of invasion is quantified and compared to untreated control cells.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of PF-04217903 and the experimental workflows.

cMet_Signaling_Pathway c-Met Signaling Pathway and PF-04217903 Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_proliferation HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 ADP ADP cMet->ADP PI3K PI3K P1->PI3K Activation RAS RAS P2->RAS Activation ATP ATP ATP->cMet Phosphorylation PF04217903 PF-04217903 PF04217903->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Invasion Invasion & Metastasis mTOR->Invasion

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Cellular_Phosphorylation_ELISA_Workflow Cellular c-Met Phosphorylation ELISA Workflow Start 1. Seed Cells in 96-well Plate Treatment 2. Treat with PF-04217903 +/- HGF (1 hour) Start->Treatment Lysis 3. Lyse Cells Treatment->Lysis Capture 4. Add Lysate to Capture Antibody Plate Lysis->Capture Detection 5. Add Detection Ab (anti-p-Tyr) Capture->Detection Secondary 6. Add HRP-conjugated Secondary Ab Detection->Secondary Substrate 7. Add Substrate & Read Absorbance Secondary->Substrate Analysis 8. Calculate IC50 Substrate->Analysis

Caption: Workflow for the cellular c-Met phosphorylation ELISA.

ATP_Competitive_Inhibition Mechanism of ATP-Competitive Inhibition cluster_normal Normal Function cluster_inhibition Inhibition by PF-04217903 cMet_Enzyme c-Met Kinase ATP Binding Site No_Phosphorylation Substrate Phosphorylation Blocked cMet_Enzyme->No_Phosphorylation ATP ATP ATP->cMet_Enzyme:active_site Binds PF04217903 PF-04217903 PF04217903->cMet_Enzyme:active_site Competitively Binds

Caption: Mechanism of ATP-competitive inhibition by PF-04217903.

References

The Role of the HGF/c-Met Pathway in PF-04217903 Sensitivity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, survival, motility, migration, and invasion.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutation, or overexpression, is a known driver in the progression and metastasis of numerous human cancers.[2][3][4] This has established the c-Met receptor tyrosine kinase as a key therapeutic target in oncology.[3]

PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[3][5] It has demonstrated significant antitumor and anti-angiogenic properties in preclinical models by effectively blocking c-Met autophosphorylation and subsequent downstream signaling cascades. Notably, PF-04217903 exhibits remarkable selectivity, being over 1,000-fold more potent against c-Met compared to a panel of more than 200 other kinases, which is crucial for minimizing off-target effects.[1][5][6] This guide provides a comprehensive technical overview of the interplay between the HGF/c-Met pathway and the sensitivity to PF-04217903, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biological processes.

Mechanism of Action of PF-04217903

PF-04217903 exerts its therapeutic effect by competitively binding to the ATP-binding site within the kinase domain of the c-Met receptor.[1][5] This action prevents the autophosphorylation of the receptor, which is the critical initial step for the activation of downstream signaling.[1][2] By inhibiting c-Met phosphorylation, PF-04217903 effectively abrogates the activation of key downstream pathways, including the RAS/MAPK and PI3K/AKT signaling cascades, which are fundamental for tumor cell growth, survival, and metastasis.[2][6]

Mechanism of Action of PF-04217903 cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Receptor Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) c-Met->Signaling Activates HGF HGF HGF->c-Met Binds ATP ATP ATP->c-Met Binds & Phosphorylates PF-04217903 PF-04217903 PF-04217903->c-Met Competitively Inhibits Response Cell Proliferation, Survival, Migration Signaling->Response Promotes HGF/c-Met Signaling Pathway and PF-04217903 Inhibition cluster_downstream Downstream Effectors HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met p-c-Met c-Met->p-c-Met Autophosphorylation RAS RAS p-c-Met->RAS PI3K PI3K p-c-Met->PI3K PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits MAPK RAF/MEK/ERK RAS->MAPK AKT AKT PI3K->AKT Cell_Response Proliferation, Survival, Migration, Invasion MAPK->Cell_Response AKT->Cell_Response General Experimental Workflow for In Vitro Evaluation of PF-04217903 cluster_assays Cellular Assays cluster_biochemical Biochemical Assays Start Select Cell Line (e.g., MET-amplified) Culture Cell Seeding & Culture Start->Culture Treatment Treatment with PF-04217903 +/- HGF Culture->Treatment Proliferation Proliferation Assay (MTT/Resazurin) Treatment->Proliferation Apoptosis Apoptosis Assay (Caspase-Glo) Treatment->Apoptosis Migration Migration/Invasion Assay (Transwell) Treatment->Migration Lysis Cell Lysis Treatment->Lysis ELISA c-Met Phosphorylation ELISA Lysis->ELISA Western Western Blot (p-Akt, p-ERK) Lysis->Western

References

Methodological & Application

Application Notes and Protocols for PF-04217903 Mesylate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 mesylate is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion; its aberrant activation is implicated in the progression of numerous cancers.[3][4][5] PF-04217903 has demonstrated significant antitumor and anti-angiogenic properties by effectively inhibiting c-Met phosphorylation and downstream signaling.[6][7] Notably, it exhibits over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer research.[2][7]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-04217903 on c-Met Kinase Activity
TargetAssay TypeIC50 (nM)Notes
Wild-Type c-MetKinase Assay4.8ATP-competitive inhibition.[7]
c-Met (H1094R)Kinase Assay3.1Similar potency to wild-type.[7]
c-Met (R988C)Kinase Assay6.4Similar potency to wild-type.[7]
c-Met (T1010I)Kinase Assay6.7Similar potency to wild-type.[7]
c-Met (Y1230C)Kinase Assay>10,000No inhibitory activity.[7]
Table 2: Cellular Activity of PF-04217903 in Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC50 (nM)Notes
GTL-16Gastric CarcinomaCell Proliferation12MET-amplified cell line.[8]
NCI-H1993NSCLCCell Proliferation30MET-amplified cell line.[8]
GTL-16Gastric CarcinomaApoptosis (Caspase 3/7 activation)31[8]
NCI-H441Lung CarcinomaCell Migration & Invasion7-12.5[8]
HT29Colon CarcinomaCell Migration & Invasion7-12.5[8]
LXFA 526LLung AdenocarcinomaClonogenic Growth16[1]
LXFA 1647LLung AdenocarcinomaClonogenic Growth13[1]
HUVECEndothelial CellsCell Survival12Inhibition of HGF-mediated survival.[6]
HUVECEndothelial CellsApoptosis27Induction of apoptosis.[6]
HUVECEndothelial CellsMatrigel Invasion7.3Inhibition of HGF-mediated invasion.[6]

Signaling Pathway

The following diagram illustrates the mechanism of action of PF-04217903 in inhibiting the c-Met signaling pathway.

cMet_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds cMet->cMet ADP ADP cMet->ADP PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT PF04217903 PF-04217903 mesylate PF04217903->cMet inhibits ATP ATP ATP->cMet phosphorylates Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration/ Invasion STAT->Migration

Caption: PF-04217903 inhibits HGF-induced c-Met autophosphorylation.

Experimental Protocols

Cellular c-Met Phosphorylation ELISA

This protocol is designed to quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

cMet_ELISA_workflow start Start: Seed cells in 96-well plates culture Culture overnight start->culture serum_starve Replace with serum-free medium culture->serum_starve add_inhibitor Add serial dilutions of PF-04217903 serum_starve->add_inhibitor incubate_inhibitor Incubate for 1 hour at 37°C add_inhibitor->incubate_inhibitor stimulate_hgf Add HGF (40 ng/mL) incubate_inhibitor->stimulate_hgf incubate_hgf Incubate for 20 minutes at 37°C stimulate_hgf->incubate_hgf wash Wash cells with HBSS + Na3VO4 incubate_hgf->wash lyse Lyse cells wash->lyse elisa Perform Sandwich ELISA for Phospho-c-Met lyse->elisa read Read absorbance elisa->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the cellular c-Met phosphorylation ELISA.

Materials:

  • A549 cells (or other suitable cell line with endogenous c-Met)

  • 96-well tissue culture plates

  • Growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium with 0.04% BSA

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • Hanks' Balanced Salt Solution (HBSS)

  • Sodium orthovanadate (Na3VO4)

  • Cell lysis buffer

  • Phospho-c-Met (e.g., pTyr1230/1234/1235) Sandwich ELISA kit

Procedure:

  • Seed A549 cells in 96-well plates and culture overnight in growth medium.[1]

  • Replace the growth medium with serum-free medium containing 0.04% BSA.[1]

  • Prepare serial dilutions of PF-04217903 in serum-free medium and add to the wells.

  • Incubate the plates at 37°C for 1 hour.[1]

  • Add HGF to a final concentration of 40 ng/mL to stimulate c-Met phosphorylation.[1]

  • Incubate for an additional 20 minutes at 37°C.[1]

  • Wash the cells once with HBSS supplemented with 1 mM Na3VO4.[1]

  • Lyse the cells using an appropriate lysis buffer.[1]

  • Perform the Phospho-c-Met Sandwich ELISA according to the manufacturer's instructions.[9] This typically involves:

    • Incubating cell lysates in wells coated with a c-Met capture antibody.

    • Washing and adding a detection antibody specific for phosphorylated tyrosine residues.

    • Adding a secondary antibody conjugated to HRP.

    • Adding a substrate solution to develop a colorimetric signal.

  • Read the absorbance on a plate reader and calculate the IC50 values.

Cell Proliferation Assay

This protocol measures the effect of PF-04217903 on cell proliferation using a Coulter Counter.

cell_proliferation_workflow start Start: Seed cells at low density in 24-well plates add_compound Add different concentrations of PF-04217903 start->add_compound incubate Incubate for 4 days add_compound->incubate harvest Trypsinize and collect cells incubate->harvest dilute Dilute cells in Isoton II harvest->dilute count Count cells using a Coulter Counter dilute->count analyze Calculate IC50 values count->analyze

Caption: Workflow for the cell proliferation assay.

Materials:

  • GTL-16 or NCI-H1993 cells

  • 24-well tissue culture plates

  • Complete growth medium

  • This compound

  • Trypsin-EDTA

  • Isoton II Diluent

  • Coulter Counter

Procedure:

  • Seed cells at a low density (e.g., 1 x 10^4 cells/well) in 24-well plates.[8]

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of PF-04217903 (e.g., 0.2, 2, 20, 200, 2000 nM) for 4 days.[8]

  • After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in a known volume of complete growth medium.

  • Dilute an aliquot of the cell suspension in Isoton II diluent (e.g., 200 µL of cells in 20 mL of Isoton II).[10]

  • Count the cells using a Coulter Counter.[11][12]

  • Calculate the cell number per well and determine the IC50 value for cell growth inhibition.

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, key events in the apoptotic cascade.

apoptosis_workflow start Start: Seed cells in a white-walled 96-well plate incubate_24h Incubate for 24 hours start->incubate_24h treat Treat with PF-04217903 for 48 hours incubate_24h->treat equilibrate Equilibrate plate and Caspase-Glo® 3/7 Reagent to room temperature treat->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence analyze Determine IC50 for apoptosis induction read_luminescence->analyze

Caption: Workflow for the caspase-3/7 apoptosis assay.

Materials:

  • GTL-16 cells

  • White-walled 96-well plates

  • Complete growth medium

  • This compound

  • Caspase-Glo® 3/7 Assay System

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Treat cells with various concentrations of PF-04217903 for 48 hours.[8]

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[13]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]

  • Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.[13]

  • Measure the luminescence using a plate-reading luminometer.[15]

  • Calculate the fold-induction of caspase activity and determine the IC50 for apoptosis induction.

Cell Migration and Invasion Assay

This protocol utilizes Transwell® inserts to assess the effect of PF-04217903 on cell migration and invasion. For the invasion assay, the inserts are pre-coated with Matrigel™.

Caption: Workflow for the cell migration and invasion assay.

Materials:

  • NCI-H441 or HT29 cells

  • Transwell® inserts (e.g., 8 µm pore size)

  • Matrigel™ (for invasion assay)

  • Serum-free medium

  • Complete growth medium (as chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal violet solution (0.2%)[3]

Procedure:

  • For invasion assay: Thaw Matrigel™ on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell® inserts with the diluted Matrigel™ and incubate at 37°C to allow for gelling.[16]

  • Serum-starve the cells for 24 hours.

  • Trypsinize and resuspend the cells in serum-free medium containing various concentrations of PF-04217903.

  • Add the cell suspension to the upper chamber of the Transwell® inserts.

  • Add complete growth medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[14]

  • Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[3]

  • Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with 0.2% crystal violet solution for 10 minutes.[3][5]

  • Wash the inserts with water to remove excess stain.

  • Elute the stain with 33% acetic acid and measure the absorbance at 590 nm, or count the number of stained cells in several microscopic fields.[4]

  • Calculate the percent inhibition of migration or invasion compared to the untreated control.

References

Dissolving PF-04217903 Mesylate in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dissolution of PF-04217903 mesylate, a potent and highly selective c-Met inhibitor, in dimethyl sulfoxide (B87167) (DMSO).[1] It includes detailed protocols for the preparation of stock solutions, information on solubility and stability, and a summary of the compound's mechanism of action. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of this compound in in vitro and in vivo experimental settings.

Introduction

This compound is a small molecule, ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1] The c-Met signaling pathway plays a critical role in cell proliferation, survival, migration, and invasion; its dysregulation is implicated in various cancers.[1] this compound exhibits high selectivity for c-Met, with over 1000-fold greater potency against it than a panel of 208 other kinases.[2] Given its therapeutic potential, proper handling and preparation of this compound are paramount for accurate and reproducible experimental results. This application note outlines the optimal procedures for dissolving this compound in DMSO, the recommended solvent for this compound.[1]

Physicochemical Properties and Solubility

This compound is sparingly soluble in aqueous solutions but is readily soluble in DMSO.[1][3] It is crucial to use high-quality, anhydrous DMSO, as the presence of water can negatively impact solubility.[2][4]

Table 1: Solubility of this compound in DMSO

SourceReported SolubilityMolar Concentration (mM)
MedChemExpress[4]50 mg/mL106.73 mM
Selleck Chemicals[2]74 mg/mL198.72 mM
R&D SystemsSoluble to 100 mM100 mM
Cellagen Technology[5]Soluble up to 15 mM15 mM

Note: The molecular weight of this compound is 468.49 g/mol .[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture absorption.[1]

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.685 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 0.213 mL of DMSO for each mg of PF-04217903.[5]

  • Mixing: Vortex the solution thoroughly to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, ultrasonic treatment may be necessary.[4][6] Sonicate the solution in a water bath for short intervals until the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Table 2: Storage and Stability of this compound Solutions [1][2][4]

Storage TemperatureStability of Stock Solution in DMSO
-80°CUp to 2 years
-20°CUp to 1 year

Note: It is recommended to use freshly prepared working solutions for experiments.[1]

Mechanism of Action and Signaling Pathway

PF-04217903 acts as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][3] By binding to the ATP-binding site of c-Met, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[3]

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation PF04217903 This compound PF04217903->p_cMet Inhibits PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for PF-04217903 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PF-04217903, a potent and selective c-Met inhibitor, in various cell culture-based assays. The protocols outlined below are synthesized from established research and provide a framework for investigating the biological effects of this compound.

Introduction

PF-04217903 is an ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, motility, and invasion. Dysregulation of this pathway through genetic amplification, mutation, or overexpression is implicated in the progression and metastasis of various cancers. PF-04217903 exhibits high selectivity for c-Met, making it a valuable tool for targeted cancer research and drug development.[1][3]

Mechanism of Action

PF-04217903 exerts its biological effects by binding to the ATP-binding pocket of the c-Met kinase domain. This action prevents the autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF), thereby inhibiting the activation of downstream signaling cascades. The primary pathways affected include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space c-Met c-Met Receptor PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates HGF HGF HGF->c-Met Binds PF04217903 PF-04217903 PF04217903->c-Met Inhibits Autophosphorylation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Figure 1: c-Met signaling pathway and the inhibitory action of PF-04217903.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of PF-04217903 across various cell lines and assays. These values can serve as a starting point for experimental design.

Table 1: In Vitro Inhibitory Activity of PF-04217903 on c-Met Kinase

Target/Cell LineAssay TypeIC50 (nM)Notes
Wild-Type c-MetKinase Assay4.8ATP-competitive inhibition.[5][6]
c-Met-H1094RKinase Assay3.1Similar potency to wild-type.[3]
c-Met-R988CKinase Assay6.4Similar potency to wild-type.[3]
c-Met-T1010IKinase Assay6.7Similar potency to wild-type.[3]
c-Met-Y1230CKinase Assay>10,000No inhibitory activity.[6]
HUVECc-Met Phosphorylation4.6-

Table 2: In Vitro Cellular Activity of PF-04217903

Cell LineCancer TypeAssayIC50 (nM)Incubation Time
GTL-16Gastric CarcinomaProliferation1248-72 hours[4]
NCI-H1993NSCLCProliferation3048-72 hours[4]
GTL-16Gastric CarcinomaApoptosis3148 hours[4]
NCI-H441Lung CarcinomaMigration/Invasion7-12.5-
HT29Colon CarcinomaMigration/Invasion7-12.5-
A549Lung Carcinomac-Met Autophosphorylation4.81 hour[6]
LXFA 526L-Clonogenic Growth16-[6]
LXFA 1647L-Clonogenic Growth13-[6]
HUVECEndothelialSurvival12-
HUVECEndothelialApoptosis7-
HUVECEndothelialMatrigel Invasion27-

Experimental Protocols

Stock Solution Preparation and Storage

Proper preparation and storage of PF-04217903 are crucial for maintaining its activity and ensuring experimental reproducibility.

  • Solvent: PF-04217903 is soluble in dimethyl sulfoxide (B87167) (DMSO).[7]

  • Preparation:

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of PF-04217903 powder in anhydrous DMSO. For example, add 0.213 mL of DMSO for each mg of PF-04217903.[8]

    • Ensure the powder has equilibrated to room temperature before opening the vial to prevent moisture absorption.[7]

    • Vortex or sonicate to ensure complete dissolution.[1]

  • Storage:

    • Store the powdered compound at -20°C for up to 3 years.[7]

    • Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7]

    • Store the DMSO stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1][7]

    • It is recommended to use freshly prepared working solutions for experiments.[7]

cluster_prep Stock Solution Preparation cluster_store Storage A Equilibrate PF-04217903 powder to room temp. B Add anhydrous DMSO to desired concentration (e.g., 10 mM) A->B C Vortex/sonicate to dissolve B->C D Aliquot into smaller volumes C->D F Store DMSO stock at -20°C (1 year) or -80°C (2 years) D->F E Store powder at -20°C (up to 3 years)

Figure 2: Workflow for PF-04217903 stock solution preparation and storage.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[9]

  • Materials:

    • 96-well cell culture plates

    • Complete growth medium

    • PF-04217903 stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[4]

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[4]

    • Attachment: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.[4]

    • Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of PF-04217903. Include vehicle control (DMSO) wells.[4]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][4]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]

    • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4][9]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[4]

A Seed cells in 96-well plate (3,000-5,000 cells/well) B Incubate for 24h for cell attachment A->B C Treat with serial dilutions of PF-04217903 B->C D Incubate for 48-72h C->D E Add 10 µL MTT solution and incubate for 2-4h D->E F Add 100 µL solubilization solution and incubate overnight E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Figure 3: Workflow for the cell proliferation (MTT) assay.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10][11]

  • Materials:

    • White-walled 96-well plates

    • Complete growth medium

    • PF-04217903 stock solution

    • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

    • Luminometer

  • Protocol:

    • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[4]

    • Attachment: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[4]

    • Treatment: Treat cells with various concentrations of PF-04217903 for 48 hours.[4]

    • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[4]

    • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.[12]

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[4]

    • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.[4]

A Seed cells in white-walled 96-well plate (5,000-10,000 cells/well) B Incubate for 24h for cell attachment A->B C Treat with various concentrations of PF-04217903 for 48h B->C D Equilibrate Caspase-Glo® 3/7 Reagent to room temp. C->D E Add 100 µL of Reagent to each well D->E F Mix and incubate at room temp. for 1-3h E->F G Measure luminescence F->G H Calculate fold change in caspase activity G->H

Figure 4: Workflow for the apoptosis (Caspase-Glo® 3/7) assay.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).[4][6]

  • Materials:

    • Transwell inserts (8 µm pore size)

    • 24-well plates

    • Matrigel (for invasion assay)

    • Serum-free medium

    • Complete growth medium (as a chemoattractant)

    • PF-04217903 stock solution

    • Cotton swabs

    • Fixation solution (e.g., methanol)

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Protocol:

    • Insert Preparation (for invasion): If performing an invasion assay, coat the upper surface of the transwell insert with a thin layer of Matrigel and allow it to solidify at 37°C.[6][13] For a migration assay, this step is omitted.[4]

    • Cell Seeding: Resuspend 50,000-100,000 cells in serum-free medium and seed them into the upper chamber of the transwell insert.[4]

    • Treatment: Add the desired concentrations of PF-04217903 to both the upper and lower chambers.[4]

    • Chemoattractant: Add complete growth medium to the lower chamber to act as a chemoattractant.[4]

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[4]

    • Cell Removal: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.[4]

    • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol, followed by staining with crystal violet.[4]

    • Data Acquisition: Count the number of stained cells in several microscopic fields.[6]

    • Data Analysis: Express the results as the percentage of migration/invasion relative to the vehicle control.[4]

A Coat transwell insert with Matrigel (for invasion assay) B Seed cells in serum-free medium in upper chamber A->B Optional C Add PF-04217903 to upper and lower chambers B->C D Add complete medium to lower chamber (chemoattractant) C->D E Incubate for 24-48h D->E F Remove non-migrated cells from upper surface E->F G Fix and stain migrated cells on lower surface F->G H Count stained cells under a microscope G->H I Calculate % migration/invasion H->I

Figure 5: Workflow for the cell migration and invasion (Transwell) assay.

Western Blotting for c-Met Phosphorylation

This technique is used to detect the levels of phosphorylated c-Met and its downstream signaling proteins, providing a direct measure of target engagement.[4][14]

  • Materials:

    • 6-well plates

    • PF-04217903 stock solution

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of PF-04217903 for 1-4 hours.[4]

    • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in lysis buffer.[15]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15]

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with the primary antibody overnight at 4°C.[15]

      • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detection: Wash the membrane thoroughly and then add ECL substrate. Detect the signal using an imaging system.[15]

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

A Seed and grow cells to 70-80% confluency B Treat with PF-04217903 for 1-4h A->B C Lyse cells and quantify protein B->C D Separate proteins by SDS-PAGE and transfer C->D E Block membrane and incubate with primary antibody D->E F Wash and incubate with secondary antibody E->F G Add ECL substrate and detect signal F->G H Analyze band intensities G->H

Figure 6: Workflow for Western blotting.

References

Application Notes for PF-04217903: A Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a critical target for therapeutic intervention. PF-04217903 effectively inhibits c-Met autophosphorylation and downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, thereby impeding tumor cell proliferation, survival, migration, and invasion.[3][4] These application notes provide a detailed protocol for assessing the inhibitory effect of PF-04217903 on c-Met phosphorylation via Western blot analysis, along with a summary of its in vitro activity and a depiction of the targeted signaling pathway.

Data Presentation

The inhibitory activity of PF-04217903 has been quantified across various biochemical and cellular assays. The following tables summarize the key in vitro data for this compound.

Table 1: In Vitro c-Met Kinase Inhibitory Activity of PF-04217903

Target/Cell LineAssay TypeIC50 (nM)Notes
Wild-Type c-MetKinase Assay4.8 (Kᵢ)ATP-competitive inhibition.
c-Met-H1094RKinase Assay3.1Similar potency to wild-type.
c-Met-R988CKinase Assay6.4Similar potency to wild-type.
c-Met-T1010IKinase Assay6.7Similar potency to wild-type.
c-Met-Y1230CKinase Assay>10,000No inhibitory activity.

Table 2: PF-04217903 Cellular Proliferation and Phosphorylation Inhibition

Cell LineAssay TypeIC50 (nM)Notes
GTL-16 (gastric carcinoma)Cell Proliferation12MET-amplified cell line.
NCI-H1993 (NSCLC)Cell Proliferation30MET-amplified cell line.
GTL-16c-Met Phosphorylation (ELISA)~5---
HUVECc-Met Autophosphorylation4.6Human Umbilical Vein Endothelial Cells.[5]
NCI-H441 (lung carcinoma)Cell Migration7-12.5HGF-mediated.[1]
HT29 (colon carcinoma)Cell Migration7-12.5HGF-mediated.[1]

c-Met Signaling Pathway and Inhibition by PF-04217903

The diagram below illustrates the canonical c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates at key tyrosine residues (Tyr1234/1235), initiating downstream signaling. PF-04217903 acts as an ATP-competitive inhibitor, preventing this autophosphorylation and thereby blocking the subsequent activation of pro-survival and proliferative pathways.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-Met (Tyr1234/1235) cMet->p_cMet Autophosphorylation Gab1 Gab1 p_cMet->Gab1 RAS RAS p_cMet->RAS PF04217903 PF-04217903 PF04217903->p_cMet Inhibits PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation, Survival, Migration p_Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Experimental Protocol: Western Blot for Phospho-Met (Tyr1234/1235)

This protocol details the procedure for detecting the phosphorylation status of c-Met in response to PF-04217903 treatment.

Materials and Reagents
  • Cell Lines: GTL-16, NCI-H1993, U87MG, or other c-Met expressing cells.

  • Inhibitor: PF-04217903 (dissolved in DMSO).

  • Stimulant: Recombinant Human HGF.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Pre-cast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Phospho-Met (Tyr1234/1235) antibody (e.g., Rabbit mAb, typical dilution 1:1000).[6][7]

    • Total c-Met antibody.

    • Loading control antibody (e.g., GAPDH or β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG (typical dilution 1:5000).[6]

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

WB_Workflow A 1. Cell Culture & Treatment Seed cells and allow attachment. Treat with PF-04217903. B 2. HGF Stimulation (Optional, for non-autocrine models) Stimulate with HGF. A->B C 3. Cell Lysis Wash with ice-cold PBS. Lyse cells in buffer with inhibitors. B->C D 4. Protein Quantification Determine protein concentration using BCA assay. C->D E 5. SDS-PAGE Prepare samples with Laemmli buffer. Separate proteins by electrophoresis. D->E F 6. Protein Transfer Transfer proteins from gel to PVDF membrane. E->F G 7. Blocking Block membrane with 5% BSA or non-fat milk in TBST. F->G H 8. Antibody Incubation Incubate with primary antibody (overnight at 4°C), then HRP-conjugated secondary antibody. G->H I 9. Detection & Analysis Apply ECL substrate. Capture signal with imager. Normalize to loading control. H->I

Caption: Western blot workflow for p-Met analysis.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

    • Serum starve the cells for 4-6 hours if necessary to reduce basal receptor phosphorylation.

    • Treat cells with various concentrations of PF-04217903 or vehicle control (DMSO) for the desired time (e.g., 1-4 hours).

  • HGF Stimulation (if required):

    • For cell lines that do not have an autocrine HGF/c-Met loop, stimulate with HGF (e.g., 20-50 ng/mL) for 15-30 minutes before lysis to induce c-Met phosphorylation.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Met (Tyr1234/1235) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.[6]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total c-Met and a loading control protein like GAPDH or β-actin.

    • Quantify band intensities using densitometry software and normalize the p-Met signal to the total Met or loading control signal.

References

Application Notes and Protocols for In Vivo Administration of PF-04217903 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in cell proliferation, survival, migration, and invasion.[1][3] Aberrant activation of this pathway is implicated in the development and progression of various human cancers.[1][4] PF-04217903 has demonstrated significant antitumor and anti-angiogenic properties in preclinical in vivo models by effectively inhibiting c-Met phosphorylation and downstream signaling.[1][5] Notably, it exhibits over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer research.[1][4]

These application notes provide detailed protocols for the in vivo administration of PF-04217903 in mouse models, a summary of its efficacy in various tumor models, and visualizations of the targeted signaling pathway and experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of PF-04217903 in Human Tumor Xenograft Mouse Models
Tumor ModelMouse StrainAdministration RouteDosing ScheduleTumor Growth Inhibition (TGI) / EffectReference
GTL-16 (Gastric Carcinoma)AthymicOral Gavage10, 30 mg/kg, QD for 16 daysDose-dependent TGI[5]
GTL-16 (Gastric Carcinoma)AthymicSubcutaneous Pump1, 3, 10 mg/kg/day for 14 daysDose-dependent TGI[5]
U87MG (Glioblastoma)AthymicOral Gavage1, 3, 10, 30 mg/kg, QD for 10 days68% TGI at 10 mg/kg, 84% TGI at 30 mg/kg[5]
SW620 (Colon Carcinoma)AthymicOral Gavage30 mg/kg, QD for 25 daysSignificant TGI[5]
HT29 (Colon Carcinoma)AthymicOral Gavage30 mg/kg, QD38% TGI[1][5]
Colo205 (Colon Carcinoma)AthymicOral Gavage30 mg/kg, QDPartial TGI[5]
MDA-MB-231 (Breast Cancer)AthymicOral Gavage30 mg/kg, QDPartial TGI[5]
H292 (Lung Cancer)AthymicOral Gavage30 mg/kg, QDPartial TGI[5]
B16F10 (Melanoma)C57BL/6 (WT)Oral Gavage40 mg/kg, for 2 weeks36% decrease in tumor weight, 54% decrease in tumor volume[2]

QD: Once daily

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of PF-04217903 in GTL-16 Xenograft Model (Subcutaneous Pump Infusion)
ParameterEC50EC90Reference
c-Met Phosphorylation Inhibition10 nmol/L45 nmol/L[5]
Tumor Growth Inhibition (TGI)13 nmol/L80 nmol/L[5]
Table 3: Example Preclinical Oral Pharmacokinetic Parameters of a Representative MET Kinase Inhibitor in Mice
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)Reference
1015801.045602.188.0[6]

Note: This data is for a representative MET inhibitor and not specifically for PF-04217903, for which detailed public pharmacokinetic data is limited.[6]

Experimental Protocols

Protocol 1: Antitumor Efficacy Study in a Subcutaneous Xenograft Mouse Model

1. Animal Model and Cell Line:

  • Animals: Athymic nude mice (female, 6-8 weeks old).[5][7]

  • Cell Lines: Human cancer cell lines with MET amplification (e.g., GTL-16, NCI-H1993) or HGF/c-Met autocrine loop (e.g., U87MG).[1][5]

2. Tumor Cell Implantation:

  • Harvest cultured tumor cells and resuspend in a suitable medium (e.g., PBS or serum-free medium).

  • Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 0.1-0.2 mL into the right flank of each mouse.[5][8]

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.[9]

  • Calculate tumor volume using the formula: (Length x Width²) / 2.[9]

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.[5][7][9]

4. Formulation and Administration of PF-04217903:

  • Vehicle: Prepare a 0.5% methylcellulose (B11928114) suspension in sterile water.[5]

  • PF-04217903 Preparation: Prepare a fresh, homogenous suspension of PF-04217903 in the vehicle before each administration.[9]

  • Administration Route:

    • Oral Gavage: Administer the PF-04217903 suspension orally at the desired dose (e.g., 10-40 mg/kg) once daily.[2][5]

    • Subcutaneous Mini-Pump: For continuous infusion, use an Alzet mini-pump implanted subcutaneously.[5]

5. Data Collection and Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.[5][9] No significant body weight loss has been reported at effective doses.[5]

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

Protocol 2: Pharmacodynamic Analysis of Tumors

1. Western Blotting for Signaling Pathway Analysis:

  • Prepare tumor lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK.[10]

  • Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[10]

2. Immunohistochemistry (IHC) for Proliferation and Apoptosis:

  • Fix tumors in formalin and embed in paraffin.

  • Section the paraffin-embedded tumors and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

3. Anti-angiogenic Effect Assessment:

  • Collect serum samples at designated times to measure levels of human VEGF and IL-8 using ELISA kits, particularly for models like GTL-16 and U87MG.[5]

  • Perform IHC for CD31 on tumor sections to assess microvessel density (MVD).[5]

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Autophosphorylation PF-04217903 PF-04217903 PF-04217903->c-Met Receptor Inhibits ATP ATP ATP->c-Met Receptor PI3K PI3K P->PI3K RAS RAS P->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion InVivo_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture Cell_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Cell_Implantation Animal_Acclimation Animal Acclimation (Athymic Nude Mice) Animal_Acclimation->Cell_Implantation Tumor_Monitoring Tumor Growth Monitoring Cell_Implantation->Tumor_Monitoring Randomization Randomization (Tumor Volume ~150-200 mm³) Tumor_Monitoring->Randomization Treatment_Administration Treatment Administration (PF-04217903 or Vehicle) Randomization->Treatment_Administration Data_Collection Tumor Volume & Body Weight Measurement Treatment_Administration->Data_Collection Endpoint_Analysis Endpoint Analysis (Tumor Collection) Data_Collection->Endpoint_Analysis Pharmacodynamic_Studies Pharmacodynamic Studies (Western Blot, IHC) Endpoint_Analysis->Pharmacodynamic_Studies Efficacy_Evaluation Efficacy Evaluation (TGI Calculation) Pharmacodynamic_Studies->Efficacy_Evaluation

References

Application Notes and Protocols for PF-04217903 Mesylate Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 mesylate is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase, also known as the hepatocyte growth factor (HGF) receptor.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of human cancers, playing a critical role in tumor growth, invasion, and metastasis.[2][3] PF-04217903 has demonstrated over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it an invaluable tool for targeted cancer therapy research.[1][2]

These application notes provide a comprehensive overview of cell lines sensitive to this compound, detailed protocols for key in vitro assays, and a summary of its mechanism of action.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and subsequent activation. This blockade inhibits downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.[4][5][6] In sensitive cell lines, particularly those with MET gene amplification or an HGF/c-Met autocrine loop, treatment with PF-04217903 leads to reduced cell viability, induction of apoptosis, and inhibition of migratory and invasive phenotypes.[2][3][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Phosphorylates RAS RAS c-Met->RAS HGF HGF HGF->c-Met Binds & Activates PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Figure 1: c-Met Signaling Pathway Inhibition by PF-04217903.

Sensitive Cell Lines and IC50 Values

The following tables summarize the reported efficacy of PF-04217903 across various cell-based assays and cell lines.

Cell LineCancer TypeAssayIC50 (nM)Reference(s)
GTL-16Gastric CarcinomaProliferation12[1][8]
NCI-H1993NSCLCProliferation30[1][8]
LXFA 526LNSCLCClonogenic Growth16[4]
LXFA 1647LNSCLCClonogenic Growth13[4]
A549Lung Carcinomac-Met Inhibition4.8[4]

Table 1: IC50 Values for Cell Proliferation and Growth Inhibition.

Cell LineCancer TypeAssayIC50 (nM)Reference(s)
GTL-16Gastric CarcinomaApoptosis31[1][8]
HUVECEndothelialApoptosis7[5]

Table 2: IC50 Values for Apoptosis Induction.

Cell LineCancer TypeAssayIC50 (nM)Reference(s)
NCI-H441Lung CarcinomaMigration & Invasion7 - 12.5[1][9]
HT29Colon CarcinomaMigration & Invasion7 - 12.5[1][9]
HUVECEndothelialMatrigel Invasion27[5]

Table 3: IC50 Values for Migration and Invasion Inhibition.

Cell LineGenotypeIC50 (nM)Reference(s)
c-Met-H1094RMutant3.1[1][4]
c-Met-R988CMutant6.4[1][4]
c-Met-T1010IMutant6.7[1][4]
c-Met-Y1230CMutant>10,000[1][4]

Table 4: Efficacy against c-Met Oncogenic Mutations.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT/Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

A Seed Cells (3-5k/well, 96-well plate) B Incubate (24h, 37°C, 5% CO2) A->B C Add PF-04217903 (Serial Dilutions) B->C D Incubate (72h) C->D E Add MTT/Resazurin Reagent D->E F Incubate (1-4h) E->F G Read Absorbance/ Fluorescence F->G H Calculate IC50 G->H

Figure 2: Workflow for the Cell Proliferation Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

  • Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3][10]

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight.[10]

    • For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours.[10]

  • Data Acquisition:

    • MTT: Measure the absorbance at 570 nm using a microplate reader.[10]

    • Resazurin: Measure the fluorescence with excitation at 560 nm and emission at 590 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[10]

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, key events in the apoptotic cascade.

A Seed Cells (5-10k/well, white-walled 96-well plate) B Incubate (24h) A->B C Treat with PF-04217903 (48h) B->C D Add Caspase-Glo 3/7 Reagent C->D E Incubate (1-2h, Room Temp) D->E F Measure Luminescence E->F G Determine IC50 F->G

Figure 3: Workflow for the Caspase-3/7 Apoptosis Assay.

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[10]

  • Treatment: Treat cells with various concentrations of PF-04217903 for 48 hours.[8][10]

  • Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot a dose-response curve to determine the IC50 value for apoptosis induction.

Cellular c-Met Phosphorylation ELISA

This protocol is designed to quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

A Seed Cells & Culture Overnight B Serum Starve Cells A->B C Treat with PF-04217903 (1h) B->C D Stimulate with HGF (20 min) C->D E Wash & Lyse Cells D->E F Perform ELISA (Capture c-Met, Detect p-Tyr) E->F G Read Absorbance & Calculate IC50 F->G

Figure 4: Workflow for the Cellular c-Met Phosphorylation ELISA.

Protocol:

  • Cell Seeding: Seed A549 or other suitable cells in 96-well plates and culture overnight in growth medium.[4][11]

  • Serum Starvation: Replace the growth medium with serum-free medium (e.g., containing 0.04% BSA).[4][11]

  • Inhibitor Treatment: Prepare serial dilutions of PF-04217903 in serum-free medium and add to the wells. Incubate the plates at 37°C for 1 hour.[4][11]

  • Ligand Stimulation: Add HGF to a final concentration of 40 ng/mL to stimulate c-Met phosphorylation and incubate for an additional 20 minutes at 37°C.[4][11]

  • Cell Lysis: Wash the cells once with HBSS supplemented with 1 mM Na3VO4 and lyse the cells using a suitable lysis buffer to generate protein lysates.[4][11]

  • ELISA: Perform the ELISA according to the manufacturer's instructions, using a c-Met specific capture antibody and a phospho-tyrosine specific detection antibody.[4][11]

  • Data Analysis: Read the absorbance on a plate reader and calculate the IC50 values.[11]

Cell Migration and Invasion Assay (Transwell Assay)

This assay measures the ability of cells to migrate through a porous membrane or invade through an extracellular matrix layer.

Protocol:

  • Chamber Preparation: Rehydrate transwell inserts with serum-free medium. For invasion assays, use inserts pre-coated with Matrigel.

  • Cell Seeding: Resuspend cells in serum-free medium and seed 50,000-100,000 cells into the upper chamber of the transwell insert.[10]

  • Treatment: Add PF-04217903 at the desired concentrations to both the upper and lower chambers.[10]

  • Chemoattractant: Add complete growth medium (containing serum as a chemoattractant) to the lower chamber.[10]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[10]

  • Cell Removal: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[10]

  • Staining and Counting: Fix and stain the cells that have migrated to the lower surface of the membrane with crystal violet. Elute the stain and measure the absorbance, or count the cells in several fields of view under a microscope.

  • Data Analysis: Quantify the inhibition of migration and invasion relative to the vehicle-treated control.

Troubleshooting and Considerations

  • Resistance Mechanisms: Partial or weaker-than-expected tumor growth inhibition in vivo, despite complete c-Met phosphorylation inhibition, may be due to the activation of bypass signaling pathways such as PDGFRβ or RON.[2][3][6] Acquired resistance in previously sensitive cell lines can be associated with secondary mutations in the MET gene.[6]

  • Cell Line Variability: IC50 values can vary between different cell lines due to their unique genetic backgrounds, including the status of MET amplification, HGF expression, and the activity of other signaling pathways.[6]

  • Experimental Conditions: Adherence to optimized cell seeding densities and assay durations is critical for reproducible results. It is recommended to perform preliminary experiments to determine the optimal conditions for each cell line.[12]

References

Application Notes: Determining the IC50 of PF-04217903 in Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-04217903 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion.[3][4] In many human cancers, aberrant activation of this pathway—through genetic mutations, gene amplification, or protein overexpression—is a key driver of tumor growth and metastasis.[5][6] PF-04217903 functions as an ATP-competitive inhibitor, effectively blocking c-Met phosphorylation and the subsequent downstream signaling cascades that promote cancer cell proliferation.[7][8][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based proliferation assays to determine the half-maximal inhibitory concentration (IC50) of PF-04217903. The IC50 value is a critical metric for evaluating the potency of an inhibitor and is essential for preclinical drug development and cancer research.

Mechanism of Action and the c-Met Signaling Pathway

The binding of the ligand, hepatocyte growth factor (HGF), to the c-Met receptor induces its dimerization and autophosphorylation.[6] This activation initiates a complex network of downstream signaling pathways, most notably the RAS/MAPK and PI3K/AKT cascades, which are fundamental for promoting cell proliferation and survival.[3][6] PF-04217903 targets the ATP-binding pocket of the c-Met kinase domain, preventing this initial phosphorylation event and thereby abrogating the entire downstream signaling cascade.[2]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF cMet_inactive c-Met Receptor HGF->cMet_inactive Binds cMet_active p-c-Met cMet_inactive->cMet_active Dimerization & Autophosphorylation PI3K PI3K cMet_active->PI3K RAS RAS cMet_active->RAS STAT STAT cMet_active->STAT AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT->Proliferation PF04217903 PF-04217903 PF04217903->cMet_active Inhibits ATP Binding

Caption: The c-Met signaling pathway and the inhibitory action of PF-04217903.

Quantitative Data Summary: PF-04217903 IC50 in Proliferation Assays

The potency of PF-04217903 has been quantified in various human cancer cell lines. The IC50 values for cell proliferation are dependent on the cell line's reliance on the c-Met signaling pathway.

Cell LineCancer TypeProliferation IC50 (nM)Reference(s)
GTL-16Gastric Carcinoma12[2][8]
NCI-H1993Non-Small Cell Lung Cancer (NSCLC)30[2][8]
A549Lung Carcinoma4.8[9]
LXFA 526LLung Adenocarcinoma16[9]
LXFA 1647LLung Adenocarcinoma13[9]

Experimental Protocol: IC50 Determination via Cell Viability Assay

This protocol details the use of a metabolic activity assay, such as MTT or Resazurin, to determine the IC50 of PF-04217903.

1. Principle

Cell viability assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measure the metabolic activity of a cell population.[10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[10] A decrease in viability due to the cytotoxic or cytostatic effects of PF-04217903 results in a reduced absorbance reading.

2. Materials and Reagents

  • PF-04217903

  • c-Met dependent human cancer cell line (e.g., GTL-16, NCI-H1993)

  • Complete growth medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS) or Resazurin-based reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

3. Step-by-Step Procedure

3.1. Compound Preparation

  • Prepare a high-concentration stock solution of PF-04217903 (e.g., 10 mM) in DMSO.

  • Store the stock solution at -20°C or -80°C.[11]

  • On the day of the experiment, create a serial dilution series of PF-04217903 in complete growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest PF-04217903 concentration (typically ≤0.1%).

3.2. Cell Seeding

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

  • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[11]

  • Incubate the plate for 24 hours to allow cells to attach.[12]

3.3. Compound Treatment

  • After 24 hours, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the serially diluted PF-04217903 or the vehicle control to the appropriate wells. Ensure each concentration is tested in triplicate or quadruplicate.

  • Include wells with medium only as a no-treatment control.

3.4. Incubation

  • Return the plate to the humidified incubator at 37°C with 5% CO2 for 72 hours.[11][12] This duration is typically sufficient to observe significant anti-proliferative effects.

3.5. Viability Measurement (MTT Assay Example)

  • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[13]

  • Incubate the plate for an additional 3-4 hours to allow for formazan crystal formation.[13]

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals.[13]

  • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[13]

3.6. Data Collection

  • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[13]

4. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

    • Cell Viability (%) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the PF-04217903 concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log[inhibitor] vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of PF-04217903 that results in a 50% reduction in cell viability.[14]

Experimental Workflow

The following diagram outlines the key steps in the protocol for determining the IC50 of PF-04217903.

Workflow cluster_treatment Compound Preparation & Treatment cluster_assay Viability Assay start Start culture 1. Culture Cells (e.g., GTL-16) to 80% Confluency start->culture seed 2. Seed Cells in 96-Well Plate (3,000-5,000 cells/well) culture->seed incubate1 3. Incubate for 24h (Allow cells to attach) seed->incubate1 prepare_drug 4a. Prepare Serial Dilutions of PF-04217903 treat_cells 4b. Treat Cells with Compound and Vehicle Control incubate1->treat_cells prepare_drug->treat_cells incubate2 5. Incubate for 72h treat_cells->incubate2 add_reagent 6a. Add MTT Reagent (Incubate 3-4h) incubate2->add_reagent dissolve 6b. Solubilize Formazan (Add DMSO) add_reagent->dissolve measure 7. Measure Absorbance (Microplate Reader) dissolve->measure analyze 8. Analyze Data (Normalize to control, plot dose-response curve) measure->analyze calculate 9. Calculate IC50 Value (Non-linear regression) analyze->calculate end End calculate->end

Caption: Workflow for IC50 determination using a cell proliferation assay.

References

Application Notes and Protocols for Long-Term Storage and Stability of PF-04217903 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a critical therapeutic target.[1] Given its use in a wide range of in vitro and in vivo experimental settings, understanding the long-term stability and proper storage of PF-04217903 solutions is paramount to ensure the reproducibility and accuracy of experimental results. These application notes provide detailed guidelines on the storage, handling, and stability assessment of PF-04217903 solutions.

Physicochemical Properties and Solubility

PF-04217903 is typically supplied as a white solid powder.[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in ethanol (B145695) and water.[2][3] For most in vitro applications, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[2]

Long-Term Storage and Stability of PF-04217903

Proper storage is crucial to maintain the integrity and activity of PF-04217903. The stability of the compound depends on whether it is in solid form or in solution.

Table 1: Recommended Storage Conditions and Stability of PF-04217903

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 years[2][3]Store desiccated.
+4°CUp to 2 years[3]For shorter-term storage.
DMSO Stock Solution -80°CUp to 2 years[2][4]Recommended for long-term archival storage.
-20°CUp to 1 year[2][4]Suitable for working stock solutions. Some sources suggest shorter periods (e.g., 1 month), so caution is advised.[5]

Key Handling Procedures to Ensure Stability:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound. It is highly recommended to aliquot the DMSO stock solution into single-use volumes.[2]

  • Use Anhydrous DMSO: DMSO is hygroscopic (readily absorbs moisture from the air). Use fresh, high-quality anhydrous DMSO to prepare stock solutions, as moisture can compromise the stability of PF-04217903.[5]

  • Equilibrate to Room Temperature: Before opening the vial of the solid compound, allow it to equilibrate to room temperature to minimize moisture condensation.[2]

  • Inert Atmosphere: For maximum stability of the solid, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Preparation of PF-04217903 Stock Solution

Objective: To prepare a concentrated stock solution of PF-04217903 in DMSO for use in biological assays.

Materials:

  • PF-04217903 (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of PF-04217903 powder to warm to room temperature before opening.

  • Prepare a stock solution, typically at a concentration of 10 mM, by dissolving the appropriate amount of PF-04217903 powder in anhydrous DMSO. Assistance with sonication may be necessary to ensure complete dissolution.[3]

  • Vortex the solution thoroughly to ensure it is homogenous.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -20°C for routine use or at -80°C for long-term storage.[2][4]

Protocol 2: Stability-Indicating HPLC Method for PF-04217903 (Proposed)

Objective: To assess the chemical stability of PF-04217903 solutions over time and under various stress conditions. This method is designed to separate the intact drug from potential degradation products.

Disclaimer: As no specific stability-indicating HPLC method for PF-04217903 has been published, the following protocol is a representative method based on common practices for similar small molecules and requires validation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • PF-04217903 reference standard

Chromatographic Conditions (to be optimized):

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute degradation products, then return to initial conditions. (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the λmax of PF-04217903 (to be determined, likely in the UV range).
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dilute the PF-04217903 solution (from long-term storage or forced degradation studies) to a suitable concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Evaluation: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent PF-04217903 peak. The percentage of remaining PF-04217903 can be calculated relative to a freshly prepared standard.

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade PF-04217903 under stress conditions to understand its degradation pathways and to generate degradation products for the validation of the stability-indicating HPLC method.

Stress Conditions:

  • Acid Hydrolysis: Incubate a solution of PF-04217903 in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate a solution of PF-04217903 in 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of PF-04217903 with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder and a DMSO solution of PF-04217903 at an elevated temperature (e.g., 80°C) for 72 hours.

  • Photodegradation: Expose a solution of PF-04217903 to UV light (e.g., 254 nm) and visible light for an extended period.

After exposure to each stress condition, neutralize the samples if necessary, and analyze them using the developed HPLC method.

Visualizations

c-Met Signaling Pathway and Inhibition by PF-04217903

The diagram below illustrates the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2. This leads to the activation of downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. PF-04217903 acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby inhibiting these downstream signals.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits PF04217903 PF-04217903 PF04217903->cMet Inhibits PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF_MEK_ERK RAF-MEK-ERK RAS->RAF_MEK_ERK RAF_MEK_ERK->Cell_Response Stability_Workflow Prep Prepare PF-04217903 Stock Solution (t=0) Store Store Aliquots under Defined Conditions (-20°C, -80°C, etc.) Prep->Store Sample Sample at Time Points (e.g., 1, 3, 6, 12 months) Store->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Compare Compare to t=0 Sample and Reference Standard Analyze->Compare Evaluate Evaluate Chemical Purity and Degradation Compare->Evaluate Bioassay Confirm Biological Activity (e.g., c-Met Phosphorylation Assay) Evaluate->Bioassay If purity changes Conclusion Determine Shelf-Life and Optimal Storage Evaluate->Conclusion If stable Bioassay->Conclusion

References

Application Notes and Protocols: PF-04217903 Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes crucial in physiological and pathological conditions. In oncology, these processes are hallmarks of cancer progression and metastasis. The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of these events, and its aberrant activation is implicated in the progression of numerous human cancers.[1][2] PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[3][4] With a selectivity of over 1,000-fold for c-Met compared to a broad panel of other kinases, PF-04217903 serves as a valuable tool for investigating the role of c-Met in cancer biology.[5][6] These application notes provide detailed protocols for utilizing PF-04217903 in cell migration and invasion assays to assess its inhibitory effects on cancer cells.

Mechanism of Action of PF-04217903

PF-04217903 selectively binds to the c-Met kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[7][8] This disruption of the HGF/c-Met axis effectively abrogates the cellular signals that promote migration and invasion.[7] Upon activation by its ligand HGF, the c-Met receptor dimerizes and autophosphorylates tyrosine residues within its kinase domain.[1] This triggers downstream pathways, primarily the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and motility.[1][5] PF-04217903 targets the ATP-binding site of the c-Met kinase domain, preventing this initial phosphorylation event and thereby inhibiting the entire downstream signaling cascade.[1]

cluster_0 cluster_1 cluster_2 HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation PI3K_Akt PI3K/Akt Pathway p_cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PF04217903 PF-04217903 PF04217903->cMet Inhibits Migration_Invasion Cell Migration & Invasion PI3K_Akt->Migration_Invasion RAS_MAPK->Migration_Invasion

c-Met Signaling Pathway Inhibition by PF-04217903.

Quantitative Data Summary

The efficacy of PF-04217903 in inhibiting cell migration and invasion has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the potency of this compound.

Cell LineCancer TypeAssay TypeIC50 (nmol/L)
NCI-H441Lung CarcinomaHGF-mediated Matrigel Invasion7 - 12.5
HT29Colon CarcinomaHGF-mediated Matrigel Invasion7 - 12.5
HUVECEndothelial CellsHGF-mediated Matrigel Invasion7.3
GTL-16Gastric CarcinomaCell Proliferation12
NCI-H1993NSCLCCell Proliferation30

Data compiled from multiple sources.[4][7][9]

Experimental Protocols

Transwell Migration and Invasion Assay

This assay, also known as the Boyden chamber assay, measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix like Matrigel (invasion) towards a chemoattractant.[7][10]

cluster_0 start Start coating Coat Insert with Matrigel (for Invasion) start->coating seeding Seed Cells in Serum-Free Medium in Upper Chamber coating->seeding treatment Add PF-04217903 to Upper and/or Lower Chamber seeding->treatment chemoattractant Add Chemoattractant (e.g., HGF, 10% FBS) to Lower Chamber treatment->chemoattractant incubation Incubate (12-48 hours) chemoattractant->incubation removal Remove Non-Migrated Cells from Upper Surface incubation->removal fix_stain Fix and Stain Migrated Cells on Lower Surface removal->fix_stain quantify Quantify Migrated/ Invaded Cells fix_stain->quantify end End quantify->end

Workflow for Transwell Migration and Invasion Assays.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates[7]

  • Matrigel (for invasion assay)[7]

  • Serum-free cell culture medium[7]

  • Medium containing a chemoattractant (e.g., 10% FBS or HGF)[7]

  • PF-04217903

  • Vehicle control (e.g., DMSO)[5]

  • Cotton swabs[7]

  • Fixation solution (e.g., methanol)[7]

  • Staining solution (e.g., Crystal Violet)[7]

Protocol:

  • Coating (for invasion assay): Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 30 minutes to allow for gelation.[7] For migration assays, this step is omitted.[1]

  • Cell Preparation: Culture cells to sub-confluency. Serum-starve the cells for 18-24 hours before the assay.[5] On the day of the assay, harvest the cells and resuspend them in serum-free medium.[7]

  • Cell Seeding: Seed the desired number of cells (e.g., 50,000-100,000 cells) into the upper chamber of the transwell inserts.[1]

  • Treatment: Add different concentrations of PF-04217903 to the upper and/or lower chambers. Include a vehicle control.[1]

  • Chemoattractant: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.[7]

  • Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (typically 12-48 hours).[7]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[7]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with a suitable dye like Crystal Violet.[7]

  • Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.[7] Alternatively, the stain can be eluted and the absorbance measured.[1]

Wound Healing (Scratch) Assay

This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.[7][10]

cluster_0 start Start seed_cells Seed Cells to Form a Confluent Monolayer start->seed_cells create_wound Create a 'Scratch' in the Monolayer seed_cells->create_wound add_treatment Add PF-04217903 or Vehicle Control create_wound->add_treatment image_t0 Capture Image at Time 0 add_treatment->image_t0 incubate Incubate and Capture Images at Regular Intervals image_t0->incubate analyze Measure Wound Width and Quantify Cell Migration incubate->analyze end End analyze->end

Workflow for the Wound Healing (Scratch) Assay.

Materials:

  • 6-well or 12-well plates

  • Sterile pipette tip or a dedicated scratch tool

  • Cell culture medium

  • PF-04217903

  • Vehicle control (e.g., DMSO)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.[10]

  • Wound Creation: Use a sterile pipette tip or a scratch tool to create a uniform, cell-free gap in the monolayer.[10]

  • Treatment: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing various concentrations of PF-04217903 or a vehicle control.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[7]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[7]

Conclusion

PF-04217903 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. The data and methodologies presented in these application notes demonstrate its significant efficacy in inhibiting cancer cell migration and invasion in vitro. By targeting the HGF/c-Met signaling pathway, PF-04217903 offers a valuable tool for both basic research into the mechanisms of metastasis and for the development of novel anti-cancer therapeutics.[7]

References

Application Notes and Protocols for Apoptosis Assay Using PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), plays a critical role in various cellular processes including proliferation, survival, motility, and invasion.[1][4][5] Aberrant activation of the c-Met pathway is implicated in the progression and metastasis of numerous human cancers.[1][2] PF-04217903 effectively blocks c-Met phosphorylation and subsequent downstream signaling, leading to the inhibition of tumor cell growth and the induction of apoptosis.[1][6] These application notes provide detailed protocols for assessing apoptosis induced by PF-04217903 in cancer cell lines.

Mechanism of Action of PF-04217903

PF-04217903 targets the ATP-binding site of the c-Met kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon HGF binding, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways.[1][4] Inhibition of these pathways in c-Met dependent cancer cells leads to cell cycle arrest and ultimately, apoptosis.[2][7]

Quantitative Data Summary

The following tables summarize the efficacy of PF-04217903 in inducing apoptosis and inhibiting proliferation in various cancer cell lines.

Table 1: In Vitro Efficacy of PF-04217903 in MET-Amplified Cell Lines

Cell LineCancer TypeMET AlterationAssayIC50 (nmol/L)
GTL-16Gastric CarcinomaMET AmplificationCell Proliferation12
GTL-16Gastric CarcinomaMET AmplificationApoptosis31
NCI-H1993NSCLCMET AmplificationCell Proliferation30

Data sourced from Zou et al., Mol Cancer Ther, 2012.[8]

Table 2: In Vitro Efficacy of PF-04217903 against MET Kinase Domain Mutants

MET MutantIC50 (nmol/L)
H1094R3.1
R988C6.4
T1010I6.7
Y1230C>10,000

Data sourced from Selleck Chemicals product information.[3]

Signaling Pathway

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-cMet cMet->p_cMet Autophosphorylation PF04217903 PF-04217903 PF04217903->p_cMet Inhibits PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Experimental Protocols

Caspase-3/7 Activation Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[1][9][10]

Materials:

  • White-walled 96-well plates

  • Cancer cell line of interest (e.g., GTL-16)

  • Complete growth medium

  • PF-04217903

  • Caspase-Glo® 3/7 Assay kit

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Treat cells with various concentrations of PF-04217903 for 24-48 hours.[1] Include a vehicle control (e.g., DMSO).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as fold change in caspase-3/7 activity relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12][13]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete growth medium

  • PF-04217903

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

  • Treatment: Treat cells with the desired concentrations of PF-04217903 for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Suspension cells: Centrifuge cells and discard the supernatant.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Centrifuge and discard the supernatant.

  • Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge. Repeat this step.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.[12]

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[11]

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

  • Cell culture plates

  • Cancer cell line of interest

  • PF-04217903

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with PF-04217903 as described previously. Lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellSeeding Cell Seeding Treatment Treatment with PF-04217903 CellSeeding->Treatment Caspase Caspase-3/7 Assay Treatment->Caspase AnnexinV Annexin V/PI Staining Treatment->AnnexinV Western Western Blotting Treatment->Western Luminescence Luminescence Measurement Caspase->Luminescence FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry BandQuant Band Quantification Western->BandQuant

Caption: General workflow for assessing apoptosis induced by PF-04217903.

References

Troubleshooting & Optimization

PF-04217903 mesylate solubility problems in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04217903 mesylate, focusing on its solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is PF-04217903 and what is its mechanism of action?

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1] c-Met, also known as the hepatocyte growth factor (HGF) receptor, is a proto-oncogene that plays a key role in tumor cell proliferation, survival, invasion, and angiogenesis.[2] PF-04217903 binds to the ATP-binding site of c-Met, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, which may lead to the inhibition of tumor cell growth and migration.[1][2] It displays over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] It is largely insoluble in water and ethanol.[1][6] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[1]

Q3: How should I prepare and store stock solutions of this compound?

It is advisable to prepare a stock solution of at least 10 mM in high-quality, anhydrous DMSO.[1][5] To minimize moisture absorption, allow the powdered compound to equilibrate to room temperature before opening the vial.[1] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]

Q4: What is the stability of this compound stock solutions?

This compound powder is stable for up to 3 years when stored at -20°C.[1] In DMSO, stock solutions are stable for up to 2 years at -80°C and for 1 year at -20°C.[1][7] For optimal results, it is recommended to use freshly prepared working solutions for experiments.[1]

Troubleshooting Guide: Aqueous Solubility Problems

A common challenge encountered when working with this compound is its precipitation upon dilution from a DMSO stock solution into aqueous media such as cell culture medium or buffers.[1] This is due to the hydrophobic nature of the compound and the abrupt change in solvent polarity.[1]

Issue: Precipitation of this compound upon dilution in aqueous media.

Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. What can I do to prevent this?

Answer: This is a frequent issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The intended final concentration of this compound in your assay may be above its aqueous solubility limit. Try reducing the final concentration to see if the compound remains in solution.[1]

  • Optimize Final DMSO Concentration: While keeping the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.5%) is crucial, a slightly higher concentration might be necessary to maintain the solubility of this compound.[1] It is important to run a vehicle control with the same final DMSO concentration to ensure that the solvent is not affecting your experimental results.[1]

  • Use a Serum-Free or Low-Serum Medium for Dilution: Proteins in serum can sometimes contribute to the precipitation of small molecules. Try preparing the final dilution in a serum-free or low-serum medium immediately before adding it to your cells.[1]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions of the DMSO stock solution into the aqueous medium. This more gradual change in solvent polarity can help to prevent the compound from precipitating.[1]

  • Ultrasonic Treatment: In some cases, brief ultrasonic treatment may be needed to fully dissolve the compound in DMSO before preparing aqueous dilutions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSOUp to 100 mM[9]Fresh, anhydrous DMSO is recommended as it is hygroscopic.[6] Ultrasonic treatment may be needed.[8]
WaterInsoluble[6]
EthanolInsoluble[6]

Table 2: Potency of PF-04217903

ParameterValueCell Line/Assay Conditions
Kᵢ (c-Met)4.8 nM[10]Human c-Met
IC₅₀ (c-Met phosphorylation)4.8 nM[6]A549 cells
IC₅₀ (Cell Proliferation)12 nM[10]GTL-16 cells
IC₅₀ (Cell Proliferation)30 nM[10]H1993 cells
IC₅₀ (Apoptosis)31 nM[10]GTL-16 cells

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.[1]

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).[5]

  • If necessary, briefly sonicate the solution to ensure complete dissolution.[8]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: General Method for Cellular Assays

  • Culture your cells of interest to the desired confluency.

  • Prepare a fresh serial dilution of your this compound DMSO stock solution in the appropriate aqueous medium (e.g., serum-free cell culture medium).

  • Carefully add the diluted compound to your cells, ensuring gentle mixing.

  • Include a vehicle control group that is treated with the same final concentration of DMSO as the highest concentration of this compound used.[1]

  • Incubate the cells for the desired period.

  • Proceed with your downstream analysis (e.g., cell viability assay, western blot for c-Met phosphorylation).

Visualizations

G Troubleshooting Workflow for this compound Solubility cluster_troubleshooting Troubleshooting Steps start Start: Dilution of DMSO stock in aqueous media precipitation Precipitation Observed? start->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot Troubleshoot precipitation->troubleshoot Yes proceed Proceed with Experiment no_precipitation->proceed lower_conc Lower Final Concentration troubleshoot->lower_conc optimize_dmso Optimize Final DMSO % troubleshoot->optimize_dmso serial_dilution Use Serial Dilution troubleshoot->serial_dilution low_serum Dilute in Low/No Serum troubleshoot->low_serum lower_conc->precipitation Re-evaluate optimize_dmso->precipitation Re-evaluate serial_dilution->precipitation Re-evaluate low_serum->precipitation Re-evaluate

Caption: Troubleshooting workflow for this compound solubility issues.

cMet_pathway c-Met Signaling Pathway and Inhibition by PF-04217903 cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Phosphorylates STAT STAT Pathway cMet->STAT Phosphorylates PF04217903 PF-04217903 PF04217903->cMet Inhibits ATP Binding Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Invasion Invasion RAS_MAPK->Invasion STAT->Proliferation STAT->Survival

Caption: The c-Met signaling pathway and its inhibition by PF-04217903.

References

Technical Support Center: Optimizing PF-04217903 Dosage for In Vivo Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo dosage of PF-04217903 for xenograft studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting dose for PF-04217903 in a mouse xenograft model?

A1: The optimal dose of PF-04217903 is dependent on the specific tumor model being used. However, based on preclinical studies, oral administration (p.o.) once daily is a common route. Doses ranging from 1 mg/kg to 50 mg/kg have been documented to show anti-tumor efficacy.[1][2] For a starting point, a dose in the range of 5-15 mg/kg once daily by oral gavage has demonstrated dose-dependent inhibition of c-Met phosphorylation and downstream signaling in xenograft models like U87MG.[1]

Q2: How should PF-04217903 be formulated for oral administration in mice?

A2: PF-04217903 can be formulated as a suspension for oral gavage. A frequently used vehicle is 0.5% methylcellulose (B11928114) in water.[1] It is crucial to ensure the suspension is homogenous before each administration to ensure consistent dosing.

Q3: What is the mechanism of action I should be monitoring in my in vivo model?

A3: PF-04217903 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[3][4] Its primary mechanism of action is the inhibition of c-Met autophosphorylation, which in turn blocks downstream signaling pathways critical for tumor cell growth, survival, migration, and invasion, such as the PI3K/Akt and MAPK/Erk pathways.[3] Therefore, it is recommended to monitor the phosphorylation status of c-Met and key downstream effectors like Gab-1, Erk1/2, and AKT in tumor tissue samples via methods like Western blot or ELISA.[1]

Q4: I am observing incomplete tumor growth inhibition despite evidence of complete c-Met phosphorylation inhibition. What could be the cause?

A4: This is a documented phenomenon and can be attributed to the activation of bypass signaling pathways.[3][4] Tumor cells can develop resistance by activating alternative receptor tyrosine kinases to circumvent the c-Met blockade. For instance, in U87MG glioblastoma xenografts, a strong and dose-dependent induction in the phosphorylation of platelet-derived growth factor receptor β (PDGFRβ) has been observed following treatment with PF-04217903.[1][4] This suggests an oncogene switching mechanism that may compromise the tumor's response to c-Met inhibition alone.[1][4] In such cases, combination therapy with an inhibitor targeting the activated bypass pathway may be necessary.[3]

Q5: What are the expected outcomes of effective PF-04217903 treatment in a sensitive in vivo cancer model?

A5: Effective treatment with PF-04217903 in a sensitive xenograft model should result in a statistically significant, dose-dependent reduction in tumor volume and weight compared to the vehicle-treated control group.[1][2] This anti-tumor efficacy should strongly correlate with the inhibition of c-Met phosphorylation, downstream signaling, and a decrease in tumor cell proliferation (e.g., reduced Ki67-positive cells) and/or induction of apoptosis (e.g., increased cleaved caspase-3).[1][5]

Data Presentation

Table 1: Summary of PF-04217903 In Vivo Efficacy in Various Xenograft Models

Xenograft ModelDosage and AdministrationTreatment DurationTumor Growth Inhibition (%)Reference
GTL-16 (gastric carcinoma)1, 3, 10, 30 mg/kg, p.o., daily16 daysDose-dependent[2]
U87MG (glioblastoma)5, 15, 50 mg/kg, p.o., once daily10 daysDose-dependent[1]
HT29 (colon carcinoma)Not specifiedNot specified38%[1][4]
SW620 (colon carcinoma)Not specified25 daysNot specified[5]

Table 2: Pharmacodynamic Effects of PF-04217903 in U87MG Xenografts

Dosage (p.o., once daily for 3 days)Inhibition of c-Met PhosphorylationInhibition of Gab-1 PhosphorylationInhibition of Erk1/2 PhosphorylationInhibition of AKT PhosphorylationInduction of Apoptosis (Cleaved Caspase-3)Reference
5 mg/kgYesYesYesYesYes[1]
15 mg/kgYesYesYesYesYes[1]
50 mg/kgYesYesYesYesYes[1]

Mandatory Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_p p-c-Met cMet->cMet_p Autophosphorylation PF04217903 PF-04217903 PF04217903->cMet_p Inhibits Gab1 Gab1 cMet_p->Gab1 Recruits & Phosphorylates PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

InVivo_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell_Implant Subcutaneously implant tumor cells into immunocompromised mice Tumor_Growth Allow tumors to reach a designated size (e.g., 150-200 mm³) Cell_Implant->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Formulation Prepare PF-04217903 (e.g., in 0.5% methylcellulose) Randomization->Formulation Administration Administer drug (e.g., oral gavage) daily at desired doses Formulation->Administration Monitoring Measure tumor volume and body weight 2-3 times per week Administration->Monitoring Endpoint Continue treatment until tumors in control group reach endpoint size Monitoring->Endpoint Tissue_Collection Euthanize mice and excise tumors Endpoint->Tissue_Collection Analysis Analyze tumor weight, pharmacodynamics (Western blot), and other biomarkers Tissue_Collection->Analysis

References

how to prevent PF-04217903 mesylate precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04217903 mesylate. The following information addresses common issues, particularly precipitation, that may be encountered during in vitro and cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is practically insoluble in aqueous solutions and ethanol.[5] For optimal results, it is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[5]

There is some variability in the reported maximum solubility. Therefore, it is always best practice to consult the batch-specific Certificate of Analysis provided by the supplier.

Data Presentation: Solubility of this compound

SolventMaximum Concentration (mM)Source/Notes
DMSO100 mMTocris Bioscience[1][4]
DMSO~198.7 mM (74 mg/mL)Selleck Chemicals; specifies using fresh DMSO[5]
DMSOup to 15 mMCellagen Technology[3]
WaterInsolubleSelleck Chemicals[5]
EthanolInsolubleSelleck Chemicals[5]

Q2: My this compound precipitated after I added my DMSO stock solution to the aqueous assay buffer. Why did this happen and how can I prevent it?

A2: This phenomenon, known as solvent-shift precipitation, is common when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is poor. The localized high concentration of the compound upon addition, before it is fully dispersed, causes it to crash out of solution.

Below is a troubleshooting guide to help prevent this issue.

Troubleshooting Guide: Preventing this compound Precipitation

1. Optimize Stock and Working Concentrations:

  • High-Concentration Stock: Prepare a high-concentration primary stock solution in 100% anhydrous DMSO (e.g., 10-100 mM).

  • Intermediate Dilutions: Before adding the compound to your final aqueous buffer, perform one or more intermediate dilutions in DMSO or a co-solvent mixture that is compatible with your assay. This minimizes the volume of concentrated stock added to the final well.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

2. Use High-Quality, Anhydrous Solvents:

  • Always use fresh, high-purity, anhydrous-grade DMSO to prepare stock solutions.[5] DMSO is hygroscopic and will absorb water from the atmosphere, which can lower the solubility of the compound.[5] Store DMSO in small aliquots, properly sealed and desiccated.

3. Improve Mixing Technique:

  • When adding the compound to your assay buffer, do not add it as a single drop into a static solution.

  • Recommended Method: Add the stock solution (or intermediate dilution) dropwise to the assay buffer while the buffer is being gently vortexed or stirred. This promotes rapid dispersion and prevents localized supersaturation.

4. Modify Assay Buffer Composition (If Permissible):

  • Co-solvents: For certain assays, the inclusion of a small percentage of a water-miscible organic co-solvent can increase the solubility of the compound. A formulation for in vivo studies uses PEG300 and Tween-80, suggesting these may be effective.[5]

  • Serum: The presence of proteins, such as albumin in fetal bovine serum (FBS), can help solubilize hydrophobic compounds. Precipitation issues may be more pronounced in serum-free media.[2][5] If your experiment allows, a small amount of BSA might aid solubility.

5. Verify Compound Stability and Storage:

  • Store the solid compound desiccated at 4°C.[1][3]

  • Store DMSO stock solutions at -20°C or -80°C in tightly sealed, light-protected aliquots to prevent freeze-thaw cycles and moisture absorption.[3][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol is adapted from manufacturer guidelines to yield a 10 mM stock solution.[3]

  • Weighing: Accurately weigh out 1 mg of this compound powder (MW: 468.49 g/mol ).

  • Solvent Addition: Add 213.5 µL of fresh, anhydrous DMSO to the vial containing the compound.[3][4]

  • Dissolution: Vortex or gently warm the solution (if necessary) until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[6]

Protocol 2: General Protocol for a Cellular c-Met Phosphorylation Assay

This protocol provides a framework for a common assay where this compound is used and where precipitation can occur.[5][7]

  • Cell Seeding: Seed c-Met expressing cells (e.g., A549, GTL-16) in 96-well plates and culture overnight in complete growth medium.[5][8]

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 1-3 hours.[5][7]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock into serum-free medium.

    • Crucial Step: To avoid precipitation, add the DMSO stock to the medium while vortexing the tube to ensure rapid mixing.

    • Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.[5]

  • HGF Stimulation: Add hepatocyte growth factor (HGF) to a final concentration of ~40 ng/mL to all wells (except negative controls) to stimulate c-Met phosphorylation and incubate for 20 minutes.[5][7]

  • Cell Lysis: Wash the cells with cold PBS containing phosphatase inhibitors (e.g., 1 mM Na₃VO₄). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][7]

  • Detection: Quantify the level of phosphorylated c-Met using an ELISA-based method or Western blotting.[5][7]

Mandatory Visualizations

G start Precipitation Observed in Aqueous Assay Buffer q1 Is DMSO stock fresh and anhydrous? start->q1 sol1 Prepare fresh stock in anhydrous-grade DMSO. Store properly. q1->sol1 No q2 How is stock added to buffer? q1->q2 Yes sol1->q2 sol2 Add stock dropwise while vortexing/stirring buffer to ensure rapid mixing. q2->sol2 Incorrectly (e.g., single drop) q3 Is final DMSO concentration >0.5%? q2->q3 Correctly (rapid mixing) sol2->q3 sol3 Use intermediate dilutions to lower the volume of stock added. q3->sol3 Yes q4 Is assay media serum-free? q3->q4 No sol3->q4 sol4 Consider adding BSA (if compatible) to aid solubility. q4->sol4 Yes end Precipitation Resolved q4->end No sol4->end

Caption: Troubleshooting workflow for preventing this compound precipitation.

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P_cMet c-Met Dimerization & Autophosphorylation cMet->P_cMet Activates PI3K PI3K/AKT Pathway P_cMet->PI3K RAS RAS/MAPK Pathway P_cMet->RAS PF0421 This compound PF0421->P_cMet Inhibits (ATP-competitive) Response Cell Proliferation, Survival, Motility PI3K->Response RAS->Response

Caption: Simplified c-Met signaling pathway and the inhibitory action of PF-04217903.

References

Technical Support Center: Minimizing PF-04217903 Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-04217903. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential cytotoxic effects of PF-04217903 on normal cells during preclinical development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.

I. Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments with PF-04217903.

Issue 1: High Cytotoxicity Observed in Normal Cell Lines at Expected Efficacious Concentrations

  • Possible Cause 1: On-target toxicity in normal cells expressing c-Met.

    • Troubleshooting Steps:

      • Confirm c-Met Expression: Verify the expression level of c-Met in your normal cell line via Western blot or flow cytometry. Normal cells, particularly endothelial and epithelial cells, can express functional c-Met.[1]

      • Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 value for cytotoxicity in your normal cell line and compare it to the IC50 for the target cancer cell line.

      • Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to determine if a shorter exposure time can achieve the desired on-target effect in cancer cells while minimizing toxicity in normal cells.

  • Possible Cause 2: Off-target effects of PF-04217903.

    • Troubleshooting Steps:

      • Consult Kinase Selectivity Data: Although PF-04217903 is highly selective for c-Met, it's crucial to be aware of any potential off-target activities.[2][3][4]

      • Use a Structurally Unrelated c-Met Inhibitor: Compare the cytotoxic effects of PF-04217903 with another selective c-Met inhibitor that has a different chemical structure. If the cytotoxicity is recapitulated, it is more likely an on-target effect.

      • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of c-Met in the normal cells. If the cytotoxicity is on-target, the resistant mutant should alleviate the effect.

  • Possible Cause 3: Suboptimal Experimental Conditions.

    • Troubleshooting Steps:

      • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.1%).

      • Cell Culture Conditions: Maintain optimal cell culture conditions, including media composition, confluency, and passage number, as stressed cells can be more susceptible to drug-induced toxicity.

Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency

  • Possible Cause 1: High Intracellular ATP Concentration.

    • Troubleshooting Steps:

      • PF-04217903 is an ATP-competitive inhibitor.[2][4][5] The high intracellular concentration of ATP can compete with the inhibitor, leading to a lower apparent potency in cellular assays compared to biochemical assays. This is an inherent characteristic of ATP-competitive inhibitors.

  • Possible Cause 2: Cell Permeability and Efflux.

    • Troubleshooting Steps:

      • Investigate if your normal cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help determine if this is a contributing factor.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-04217903?

A1: PF-04217903 is an orally bioavailable, small-molecule that is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[2][4][5] By binding to the ATP-binding pocket of c-Met, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways such as the RAS/MEK/ERK and PI3K/AKT pathways. This leads to the inhibition of c-Met-driven cellular processes including proliferation, survival, migration, and invasion.[3]

Q2: How selective is PF-04217903?

A2: PF-04217903 has demonstrated high selectivity for c-Met, showing over 1,000-fold greater potency for c-Met compared to a broad panel of over 150 other kinases.[2][3][4][5] This high selectivity is a key feature of the compound, intended to minimize off-target effects.

Q3: What are the known cytotoxic effects of PF-04217903 on normal cells?

A3: Preclinical studies have shown that PF-04217903 can inhibit the survival and induce apoptosis in normal cells that express c-Met, such as human umbilical vein endothelial cells (HUVECs).[1] The IC50 values for these effects are in the nanomolar range, highlighting the on-target activity in non-cancerous cells.

Q4: What are some potential strategies to minimize the cytotoxicity of PF-04217903 in my normal cell line models?

A4:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of PF-04217903 and the shortest possible exposure time that elicits the desired anti-cancer effect in your co-culture or comparative models.

  • Combination Therapy: Explore combination therapies aimed at protecting normal cells. For example, agents that induce a temporary cell cycle arrest in normal cells could potentially reduce the toxicity of c-Met inhibition.[6]

  • Targeted Delivery Systems: In more advanced preclinical models, consider the use of targeted drug delivery systems to increase the concentration of PF-04217903 at the tumor site while minimizing systemic exposure.

III. Data Presentation

Table 1: In Vitro Potency of PF-04217903 in Cancer and Normal Cell Lines

Cell LineCell TypeAssayIC50 (nM)
GTL-16Human Gastric CarcinomaProliferation12
NCI-H1993Human Non-Small Cell Lung CancerProliferation30
U87MGHuman GlioblastomaProliferation>10,000
HT29Human Colon CarcinomaProliferation>10,000
HUVECHuman Umbilical Vein Endothelial Cells (Normal)Survival12
HUVECHuman Umbilical Vein Endothelial Cells (Normal)Apoptosis7
mIMCD3Mouse Kidney Epithelial Cells (Normal)c-Met Phosphorylation6.9

Data compiled from "Sensitivity of Selected Human Tumor Models to PF-04217903, a Novel Selective c-Met Kinase Inhibitor"[1][7]

Table 2: Common Adverse Events Associated with Selective c-MET Inhibitors (Capmatinib and Tepotinib) in Clinical Trials

Adverse EventGrade 1-4 Incidence (%)Grade ≥3 Incidence (%)
Peripheral Edema52-637-9
Nausea26-44<5
Fatigue328
Vomiting28<5
Dyspnea247
Diarrhea22<5
Decreased Appetite21<5
Increased Blood Creatinine18<5
Hypoalbuminemia16<5

Data from clinical trials of capmatinib (B1663548) and tepotinib, which are also selective c-MET inhibitors. These may indicate potential class-effects.[8][9]

IV. Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol provides a detailed method for determining the cytotoxicity of PF-04217903 by measuring the metabolic activity of cells.

Materials:

  • Normal or cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • PF-04217903

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of PF-04217903 in DMSO.

    • Perform serial dilutions of PF-04217903 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-04217903 or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the log of the PF-04217903 concentration to generate a dose-response curve and determine the IC50 value.[9][10][11][12][13]

Protocol 2: Quantifying Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with PF-04217903.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • PF-04217903

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of PF-04217903 or vehicle control for the chosen duration.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • For each sample, collect a minimum of 10,000 events.

    • Create a dot plot of FITC (Annexin V) versus PI.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.[14][15][16][17]

V. Mandatory Visualizations

G cluster_0 PF-04217903 Mechanism of Action HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation PF04217903 PF-04217903 PF04217903->cMet ATP ATP ATP->P_cMet Downstream Downstream Signaling (PI3K/AKT, RAS/ERK) P_cMet->Downstream Response Cell Proliferation, Survival, Migration Downstream->Response Inhibition Inhibition Activation Activation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

G cluster_1 Experimental Workflow: Cytotoxicity Assessment A 1. Seed Normal Cells in 96-well Plate B 2. Treat with Serial Dilutions of PF-04217903 A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add MTT Reagent (for Viability Assay) C->D G 4a. Stain with Annexin V/PI (for Apoptosis Assay) C->G E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance at 570 nm E->F I 7. Calculate % Viability and Determine IC50 F->I H 5a. Analyze by Flow Cytometry G->H J 6a. Quantify Apoptotic Cell Population H->J

Caption: Workflow for assessing PF-04217903 cytotoxicity in normal cells.

G cluster_2 Troubleshooting Logic for High Cytotoxicity Start High Cytotoxicity in Normal Cells? OnTarget Is c-Met Expressed? Start->OnTarget Yes Solvent Check Solvent Control Start->Solvent No DoseResponse Optimize Dose/Time OnTarget->DoseResponse Yes OffTarget Suspect Off-Target? OnTarget->OffTarget No OnTargetToxicity Likely On-Target Toxicity DoseResponse->OnTargetToxicity CompareInhibitor Use Structurally Different c-Met Inhibitor OffTarget->CompareInhibitor Yes CompareInhibitor->OnTargetToxicity Same Phenotype OffTargetToxicity Likely Off-Target Toxicity CompareInhibitor->OffTargetToxicity Different Phenotype ExperimentalIssue Experimental Artifact Solvent->ExperimentalIssue

References

Technical Support Center: Troubleshooting Resistance to PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms encountered during experiments with the c-Met inhibitor, PF-04217903.

Frequently Asked Questions (FAQs)

Q1: What is PF-04217903 and what is its mechanism of action?

A1: PF-04217903 is an orally bioavailable, small-molecule, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It selectively binds to c-Met, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[2] This disruption of the c-Met signaling pathway can lead to the inhibition of tumor cell growth, migration, and invasion, as well as the induction of apoptosis in tumor cells that are dependent on c-Met signaling.[1][3] PF-04217903 is highly selective for c-Met, with over 1,000-fold selectivity compared to a panel of more than 150 other kinases.[2][4]

Q2: My PF-04217903 is not showing the expected inhibitory effect on c-Met phosphorylation or cell viability. What are some initial troubleshooting steps?

A2: If you are not observing the expected activity of PF-04217903, consider the following:

  • Compound Integrity: Ensure your stock solution of PF-04217903 has been stored correctly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles, which can degrade the compound.

  • Solubility: PF-04217903 is soluble in DMSO but has poor solubility in aqueous solutions. When diluting your DMSO stock in an aqueous medium for cell culture, precipitation can occur. To avoid this, consider serial dilutions and ensure the final DMSO concentration is as low as possible (typically <0.5%) to prevent solvent-induced cytotoxicity.

  • Cell Line Characterization: Confirm that your cell line is indeed dependent on c-Met signaling. This can be verified by assessing the basal levels of c-Met expression and phosphorylation via Western blot or ELISA. Cell lines with MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop are generally more sensitive.

  • Experimental Conditions: For cell lines that do not have an autocrine HGF/c-Met loop, stimulation with exogenous HGF may be necessary to observe c-Met-dependent effects and their inhibition by PF-04217903.

Q3: We are observing the development of resistance to PF-04217903 in our initially sensitive cell line over time. What are the likely resistance mechanisms?

A3: Acquired resistance to PF-04217903 can be multifactorial. The primary mechanisms can be broadly categorized as:

  • On-Target Alterations: These involve genetic changes in the MET gene itself, such as secondary mutations in the kinase domain (e.g., Y1230C, D1246N, Y1248H) that interfere with drug binding, or amplification of the MET gene, leading to an overwhelming amount of the target protein.

  • Bypass Signaling Activation (Off-Target): Cancer cells can activate alternative signaling pathways to circumvent the c-Met blockade. This "oncogene switching" can involve the upregulation and activation of other receptor tyrosine kinases (RTKs) like PDGFRβ or RON.

  • Downstream Pathway Activation (Off-Target): Resistance can also arise from the activation of signaling nodes downstream of c-Met, rendering the inhibition of the upstream receptor ineffective. Common examples include activating mutations in KRAS or the activation of the PI3K/Akt/mTOR pathway.

  • Ligand-Mediated Resistance: Overexpression of HGF, the ligand for c-Met, can lead to sustained receptor activation that may overcome the inhibitory effects of PF-04217903.

Troubleshooting Guide: Investigating Resistance Mechanisms

This guide provides a structured approach to identifying the mechanism of resistance to PF-04217903 in your experimental model.

Problem: Reduced sensitivity to PF-04217903 in a previously sensitive cell line.

Step 1: Confirm Resistance and Quantify the Effect

  • Action: Perform a dose-response curve with PF-04217903 on both the parental (sensitive) and the suspected resistant cell lines.

  • Expected Outcome: A rightward shift in the dose-response curve and a significant increase in the IC50 value for the resistant cell line compared to the parental line.

Step 2: Investigate On-Target Mechanisms

  • Hypothesis: Resistance is due to alterations in the c-Met receptor itself.

  • Experimental Plan:

    • Assess c-Met protein levels: Compare the total and phosphorylated c-Met levels in sensitive and resistant cells via Western blot. A significant increase in total c-Met may suggest gene amplification.

    • Analyze the MET gene: Perform genomic DNA sequencing of the MET kinase domain in both cell lines to identify potential secondary mutations. Quantitative PCR (qPCR) can be used to assess MET gene copy number to check for amplification.

Step 3: Investigate Bypass Signaling Pathways

  • Hypothesis: Resistance is mediated by the activation of alternative receptor tyrosine kinases.

  • Experimental Plan:

    • Screen for activated RTKs: Use a phospho-RTK array to broadly assess the phosphorylation status of multiple RTKs in the resistant versus sensitive cells.

    • Validate specific RTKs: Based on the array results or literature, perform Western blots to confirm the increased phosphorylation of specific RTKs, such as p-PDGFRβ and p-RON.

Step 4: Investigate Downstream Signaling Pathways

  • Hypothesis: Resistance is caused by the activation of signaling pathways downstream of c-Met.

  • Experimental Plan:

    • Assess downstream pathway activation: Perform Western blot analysis for key downstream signaling molecules, including phosphorylated forms of Akt, mTOR, and ERK1/2.

    • Sequence key downstream genes: If downstream pathway activation is confirmed, consider sequencing key genes in those pathways that are commonly mutated in cancer, such as KRAS, BRAF, and PIK3CA.

Step 5: Investigate Ligand-Mediated Resistance

  • Hypothesis: Overproduction of HGF is driving resistance.

  • Experimental Plan:

    • Measure HGF levels: Use an ELISA to quantify the concentration of HGF in the conditioned media from both sensitive and resistant cell cultures.

Quantitative Data Summary

Table 1: In Vitro Efficacy of PF-04217903 in Sensitive and Resistant Models

Cell LineCancer Typec-Met StatusResistance MechanismAssayIC50 (nM)Reference
GTL-16Gastric CarcinomaMET AmplifiedParental (Sensitive)Proliferation12[5]
H1993NSCLCMET AmplifiedParental (Sensitive)Proliferation30[5]
U87MGGlioblastomac-Met OverexpressionParental (Sensitive)Proliferation>10,000[4]
U87MG XenograftGlioblastomac-Met OverexpressionAcquired ResistanceTumor Growth InhibitionPartial Response, p-PDGFRβ induced[2]
HT29Colon Carcinomac-Met OverexpressionParental (Sensitive)Proliferation>10,000[4]
HT29 + RON shRNAColon Carcinomac-Met OverexpressionCombination TherapyTumor Growth InhibitionEnhanced efficacy[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/Resazurin)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of PF-04217903. Include a vehicle control (e.g., DMSO). For some cell lines, co-treatment with HGF (e.g., 20 ng/mL) may be required. Incubate for 72 hours.

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Add solubilization solution and mix thoroughly.

    • Resazurin (B115843) Assay: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Signal Measurement:

    • MTT: Read absorbance at 570 nm.

    • Resazurin: Read fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-PDGFRβ, anti-p-RON, anti-p-Akt, anti-p-ERK, and loading controls like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: MET Gene Sequencing
  • Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines using a commercial kit.

  • PCR Amplification: Amplify the kinase domain of the MET gene using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results with the reference MET sequence to identify any mutations.

Visualizations

G HGF HGF cMet c-Met HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS PF04217903 PF-04217903 PF04217903->cMet Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of PF-04217903.

G start Reduced Sensitivity to PF-04217903 Observed confirm Confirm Resistance (IC50 Shift) start->confirm on_target Investigate On-Target Mechanisms confirm->on_target Yes bypass Investigate Bypass Pathways confirm->bypass Yes downstream Investigate Downstream Signaling confirm->downstream Yes ligand Investigate Ligand-Mediated Resistance confirm->ligand Yes

Caption: Troubleshooting workflow for investigating PF-04217903 resistance.

G Resistance Resistance to PF-04217903 OnTarget On-Target (c-Met Alterations) Resistance->OnTarget OffTarget Off-Target (Bypass Mechanisms) Resistance->OffTarget Mutations Kinase Domain Mutations (e.g., Y1230C) OnTarget->Mutations Amplification MET Gene Amplification OnTarget->Amplification BypassRTK Bypass RTK Activation (e.g., PDGFRβ, RON) OffTarget->BypassRTK Downstream Downstream Pathway Activation (e.g., KRAS mutation) OffTarget->Downstream Ligand Ligand (HGF) Overexpression OffTarget->Ligand

References

Technical Support Center: Troubleshooting Inconsistent Data with PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results when using the c-Met inhibitor, PF-04217903.

Frequently Asked Questions (FAQs)

Q1: What is PF-04217903 and what is its primary mechanism of action?

A1: PF-04217903 is a potent, highly selective, and ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[1][2] Its mechanism of action involves binding to the ATP-binding site within the kinase domain of c-Met, which prevents autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][3] These inhibited pathways, including the PI3K/Akt, MAPK/Erk, and STAT pathways, are crucial for cell proliferation, survival, migration, and invasion.[2][3]

Q2: How selective is PF-04217903?

A2: PF-04217903 is described as an exquisitely selective c-Met inhibitor, demonstrating over 1,000-fold selectivity for c-Met in comparison to a panel of more than 150 other kinases.[2][4] This high selectivity makes it a valuable tool for specifically investigating the role of c-Met signaling.[2]

Q3: What are the best practices for preparing and storing PF-04217903 stock solutions?

A3: To ensure the integrity and stability of PF-04217903, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] The powdered compound should be brought to room temperature before opening the vial to minimize moisture absorption.[1] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years for long-term stability.[1]

Q4: What are the expected cellular effects of PF-04217903 in sensitive cell lines?

A4: In cancer cell lines that are sensitive to c-Met inhibition, particularly those with MET gene amplification or an HGF/c-Met autocrine loop, PF-04217903 is expected to inhibit c-Met phosphorylation and downstream signaling.[2][3] This typically leads to reduced cell proliferation, decreased cell survival, induction of apoptosis, and inhibition of cell migration and invasion.[2]

Troubleshooting Guides

This guide addresses common issues and unexpected results that may be encountered during experiments with PF-04217903.

Issue 1: Precipitation of the compound upon dilution in aqueous media.

  • Question: My PF-04217903 solution becomes cloudy or forms visible precipitates when I dilute my DMSO stock into my cell culture media. What can I do to prevent this?

  • Answer: This is a frequent issue with hydrophobic compounds like PF-04217903. The sudden shift in solvent polarity from DMSO to an aqueous environment can cause the compound to fall out of solution.[1] Here are several troubleshooting steps:

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the stock solution in the aqueous medium. This gradual change in polarity can help maintain solubility.[1]

    • Optimize Final DMSO Concentration: While it is critical to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically under 0.5%), a slightly higher, yet non-toxic, concentration might be necessary to keep the compound in solution.[1]

    • Lower the Final Drug Concentration: The intended final concentration of PF-04217903 in your assay may be exceeding its aqueous solubility limit. Consider testing a lower concentration range.[1]

    • Prepare Final Dilution Immediately Before Use: Try preparing the final dilution in a serum-free or low-serum medium right before adding it to your cells.[1]

Issue 2: Inconsistent or weaker-than-expected inhibition of c-Met phosphorylation.

  • Question: I am not observing the expected level of inhibition of c-Met phosphorylation in my Western blot or ELISA experiments. What could be the cause?

  • Answer: Several factors can lead to a lack of biological activity. Consider the following:

    • Compound Integrity: Ensure your PF-04217903 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[1][3]

    • Precipitation: Visually inspect your working solutions for any signs of precipitation before adding them to your cells. Even microscopic precipitation can significantly lower the effective concentration.[1]

    • Suboptimal Concentration: The concentration used may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal IC50. Concentrations for inhibiting c-Met phosphorylation typically range from 10 nM to 1 µM.[3]

    • Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity. For acute signaling experiments, consider serum-starving the cells for a few hours before and during treatment with PF-04217903.[3]

    • Cell Line Characterization: Confirm the c-Met status of your cell line. Ensure that it expresses c-Met and that the pathway is active, either through HGF stimulation or autocrine signaling.[2]

Issue 3: High variability or lack of an anti-proliferative effect.

  • Question: My cell viability assays show inconsistent IC50 values, or the cells do not respond to PF-04217903 treatment, even though they express c-Met. Why is this happening?

  • Answer: This can be a complex issue related to the specific biology of your cell line.

    • Low c-Met Dependency: The cell line may express the c-Met receptor but may not be dependent on its signaling for proliferation and survival.[3] Confirm c-Met dependency by verifying that PF-04217903 inhibits downstream signaling (e.g., p-AKT, p-ERK) at concentrations where you expect to see an anti-proliferative effect.[3]

    • Bypass Signaling Pathways: The cells may have intrinsic resistance mechanisms, such as the activation of alternative receptor tyrosine kinases (e.g., EGFR, PDGFRβ, RON) that provide compensatory survival signals.[2][3][5]

    • Incorrect Assay Duration: The incubation time may be too short to observe a significant effect on cell number. Consider extending the incubation period for cell viability assays to 72 hours or longer.[3][6]

    • Variable Experimental Conditions: Ensure consistency in cell seeding density and passage number, as these can influence results.[7]

Issue 4: Acquired resistance to PF-04217903 in a previously sensitive cell line.

  • Question: My cell line was initially sensitive to PF-04217903, but after prolonged culture with the inhibitor, it has become resistant. What are the potential mechanisms?

  • Answer: Acquired resistance is a known phenomenon. Potential causes include:

    • Genetic Alterations in the MET Gene: Prolonged exposure can select for clones with resistance-conferring mutations or tandem duplications of the MET gene.[2]

    • Upregulation of Downstream Signaling: Resistance can emerge through genetic alterations in components downstream of c-Met. For example, a novel SND1-BRAF fusion has been identified as a mechanism of resistance that reactivates the MAPK pathway.[2]

    • Activation of Bypass Pathways: As with intrinsic resistance, tumor cells can adapt by upregulating other receptor tyrosine kinases to circumvent the c-Met blockade.[2]

Quantitative Data Summary

The inhibitory activity of PF-04217903 can vary based on the assay type and cell line. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro c-Met Kinase and Phosphorylation Inhibition

Target Assay Cell Line / Conditions IC50 / Ki Value Source
c-Met Kinase Assay Human c-Met Ki = 4.8 nM [8][9]
c-Met Phosphorylation GTL-16 (gastric) ~5 nM [10]
c-Met Phosphorylation HUVEC 4.6 nM [10][11]

| c-Met Phosphorylation | A549 | IC50 = 4.8 nM |[12] |

Table 2: Cellular Proliferation and Invasion Inhibition

Cell Line Effect IC50 Value Source
GTL-16 (gastric) Proliferation 12 nM [9]
NCI-H1993 (lung) Proliferation 30 nM [9]
HUVEC Survival 12 nM [10]
HUVEC Matrigel Invasion 27 nM [10]

| NCI-H441 (lung) | Matrigel Invasion | 7-12.5 nM |[9] |

Experimental Protocols

Reproducibility of experimental findings is critically dependent on detailed and standardized protocols.

1. Cell Proliferation Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[3][6]

  • Compound Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium at 2X the final desired concentration. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).[3][6]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3][6]

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Afterwards, add 100 µL of solubilization solution (e.g., DMSO) and incubate until the formazan (B1609692) crystals are fully dissolved.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. Western Blot for Protein Phosphorylation

This method is used to detect the levels of phosphorylated c-Met and downstream signaling proteins.

  • Cell Treatment & Lysis: Seed cells and treat with PF-04217903 for the desired time (e.g., 1-2 hours for signaling inhibition). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6][10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[6]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Met, anti-phospho-Akt) overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[10]

3. Cellular c-Met Phosphorylation ELISA

This assay quantifies the level of phosphorylated c-Met in cell lysates.

  • Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to attach overnight.[2] Replace the growth media with serum-free or low-serum media and incubate with various concentrations of PF-04217903 for 1 hour.[2]

  • Ligand Stimulation: If applicable, stimulate the cells with HGF (e.g., 40 ng/mL) for up to 20 minutes to induce c-Met phosphorylation.[2][12]

  • Cell Lysis: Wash the cells once with HBSS supplemented with 1 mM Na3VO4. Generate protein lysates using a suitable lysis buffer.[10][12]

  • ELISA Procedure: Use an ELISA kit with a capture antibody specific for total c-Met and a detection antibody specific for phosphorylated tyrosine residues. Incubate antibody-coated plates with protein lysates, wash, add the detection antibody, and then a substrate for signal generation. Measure the absorbance according to the manufacturer's protocol.[12]

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds cMet->cMet PI3K_AKT PI3K / AKT Pathway cMet->PI3K_AKT Activates RAS_MAPK RAS / MAPK Pathway cMet->RAS_MAPK Activates STAT STAT Pathway cMet->STAT Activates ATP ATP ATP->cMet Phosphate Source ADP ADP PF04217903 PF-04217903 PF04217903->cMet Inhibits ATP Binding Proliferation Proliferation & Survival PI3K_AKT->Proliferation Migration Migration & Invasion PI3K_AKT->Migration RAS_MAPK->Proliferation RAS_MAPK->Migration STAT->Proliferation

Caption: The HGF/c-Met signaling pathway and its inhibition by PF-04217903.

Troubleshooting_Workflow cluster_actions Corrective Actions Start Inconsistent Data Observed Check_Compound Step 1: Verify Compound Integrity - Check storage conditions - Avoid freeze-thaw cycles - Test for precipitation Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol - Confirm concentrations - Standardize cell density/passage - Check incubation times Check_Compound->Check_Protocol If compound is OK Action_Compound Prepare fresh stock solution Check_Compound->Action_Compound If issue found Check_Cells Step 3: Characterize Cell Line - Confirm c-Met expression - Verify pathway activation (p-Met) - Assess c-Met dependency Check_Protocol->Check_Cells If protocol is sound Action_Protocol Optimize assay parameters Check_Protocol->Action_Protocol If issue found Analyze_Results Analyze Data from Optimized Experiments Check_Cells->Analyze_Results If cell line is appropriate Action_Cells Select a more sensitive cell line Check_Cells->Action_Cells If issue found Action_Compound->Check_Compound Action_Protocol->Check_Protocol Action_Cells->Check_Cells

Caption: A general workflow for troubleshooting inconsistent experimental results.

Diagnosis_Logic Root No c-Met Inhibition Is p-Met reduced after treatment? Yes_Inhibition Biological Complexity Is there still no anti-proliferative effect? Root:q1->Yes_Inhibition Yes No_Inhibition Technical Issue Is compound soluble? Is it stored correctly? Is concentration correct? Root:q1->No_Inhibition No Yes_Complex Low Dependency / Resistance - Cell line not c-Met dependent - Bypass pathways are active - Acquired resistance Yes_Inhibition:q->Yes_Complex Yes No_Complex Outcome: Assay duration may be too short. Yes_Inhibition:q->No_Complex No Fix_Tech Outcome: Re-prepare compound, adjust protocol. No_Inhibition:q->Fix_Tech No Check_Bio Outcome: Issue may be biological. Proceed to next check. No_Inhibition:q->Check_Bio Yes

Caption: Logic diagram for diagnosing the root cause of inconsistent data.

References

Validation & Comparative

Validating c-Met Inhibition by PF-04217903 with Phospho-Specific Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a critical oncogene implicated in tumor growth, invasion, and metastasis.[1] Its dysregulation in various cancers has driven the development of targeted therapies. PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor highly selective for c-Met.[2][3] This guide provides a data-driven comparison of PF-04217903 with other c-Met inhibitors, focusing on the validation of its inhibitory action using phospho-specific antibodies. Experimental data is presented to aid researchers, scientists, and drug development professionals in their work.

Mechanism of Action: Disrupting the c-Met Signaling Cascade

Upon binding its ligand, the hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates on specific tyrosine residues within its kinase domain. This phosphorylation event activates c-Met, creating docking sites for various downstream signaling proteins. These interactions trigger multiple intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cellular proliferation, survival, motility, and invasion.[4][5][6]

PF-04217903 exerts its effect by selectively binding to the ATP-binding pocket of c-Met, preventing its autophosphorylation and subsequent activation of downstream signaling.[2][7] This blockade of the initial phosphorylation event is a key indicator of target engagement and can be effectively measured using antibodies specific to the phosphorylated forms of c-Met.

cMet_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition c-Met c-Met p-c-Met c-Met (pY1234/1235) c-Met->p-c-Met Autophosphorylation PF-04217903 PF-04217903 PF-04217903->p-c-Met Inhibits HGF HGF HGF->c-Met Binds PI3K_AKT PI3K/AKT Pathway p-c-Met->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p-c-Met->RAS_MAPK STAT STAT Pathway p-c-Met->STAT Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion STAT->Invasion

c-Met signaling and PF-04217903 inhibition.

Comparative Performance of c-Met Inhibitors

The efficacy of a kinase inhibitor is determined by its biochemical potency against the purified enzyme and its activity in a cellular context. PF-04217903 is distinguished by its high selectivity for c-Met, with over 1,000-fold greater selectivity compared to a panel of more than 150 other kinases.[1][8] This high specificity is advantageous for studies aiming to isolate the effects of c-Met inhibition.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) reflects the potency of an inhibitor. The table below summarizes the biochemical IC50 values for PF-04217903 and other notable c-Met inhibitors. It is important to note that these values are compiled from various studies, and assay conditions may differ.

InhibitorTarget Kinase(s)c-Met IC50 (nM)Selectivity Profile
PF-04217903 c-Met4.8Highly selective for c-Met (>1000-fold over 150+ kinases).[1][9]
Crizotinib c-Met, ALK, ROS1~5 - 11Multi-targeted kinase inhibitor.[1][9]
Cabozantinib c-Met, VEGFR2, RET, KIT, AXL, FLT31.3 - 5.4Multi-targeted kinase inhibitor.[9][10]
Capmatinib c-Met0.13Highly potent and selective for c-Met.[9]
Tepotinib c-Met1.7 - 3Highly selective for c-Met.[9]
Cellular Activity: Inhibition of c-Met Phosphorylation

Validating that an inhibitor can effectively block its target in a biological system is crucial. The data below shows the cellular potency of various inhibitors in preventing c-Met phosphorylation in different cancer cell lines.

InhibitorCell LineIC50 for c-Met Phosphorylation Inhibition (nM)
PF-04217903 A549 (Lung Carcinoma)4.8[11]
PF-04217903 HUVEC (Endothelial Cells)4.6[3]
PF-04217903 NCI-H441 (Lung Carcinoma)7.0 - 12.5[7]
PF-04217903 HT29 (Colon Carcinoma)7.0 - 12.5[7]
Crizotinib mIMCD3 (Mouse Kidney)5[12]
Crizotinib MDCK (Canine Kidney)20[12]

Experimental Protocols for Validating c-Met Inhibition

The use of phospho-specific antibodies is fundamental to confirming the mechanism of action of c-Met inhibitors. These antibodies specifically recognize the phosphorylated tyrosine residues (e.g., Y1234/Y1235) in the c-Met activation loop, allowing for a direct measurement of the inhibitor's effect.[13][14]

Western Blotting for Phospho-c-Met Detection

Western blotting provides a semi-quantitative method to visualize the inhibition of c-Met phosphorylation.

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., A549, GTL-16) in appropriate media.[15]

  • Serum-starve cells to reduce basal receptor activation.

  • Pre-treat cells with various concentrations of PF-04217903 or other inhibitors for 1-2 hours.[10]

  • Stimulate c-Met phosphorylation by adding HGF (e.g., 40 ng/mL) for 20 minutes, where applicable.[11]

2. Lysate Preparation:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).[15]

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15][16]

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[15]

  • Determine the protein concentration of the supernatant using a BCA assay.[15]

3. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein (20-30 µg) by boiling in SDS-PAGE sample buffer.[17]

  • Separate proteins by size on an SDS-polyacrylamide gel.[15]

  • Transfer the separated proteins to a PVDF membrane.[15]

4. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[15][17]

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Met (e.g., anti-phospho-c-Met pY1234/pY1235).[13]

  • Wash the membrane multiple times with TBST.[15]

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again with TBST.[15]

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15]

  • To normalize the data, strip the membrane and re-probe for total c-Met and a loading control like β-actin or GAPDH.[15][18]

WB_Workflow A Cell Treatment with PF-04217903 & HGF B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (anti-p-c-Met) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection H->I J Data Analysis I->J

Workflow for phospho-c-Met Western blot.
Cellular c-Met Phosphorylation ELISA

An ELISA-based assay offers a more quantitative approach to measure the inhibition of c-Met phosphorylation directly from cell lysates.

1. Cell Seeding and Treatment:

  • Seed cells (e.g., A549) in a 96-well plate and culture overnight.[11]

  • Replace growth medium with serum-free medium.

  • Add serial dilutions of PF-04217903 and incubate for 1 hour at 37°C.[11]

  • Stimulate with HGF for 20 minutes.[11]

2. Cell Lysis:

  • Wash cells with cold PBS containing sodium orthovanadate (a phosphatase inhibitor).[11]

  • Lyse cells directly in the wells using a lysis buffer with protease and phosphatase inhibitors.[10][16]

  • Centrifuge the plate to pellet debris.[10]

3. ELISA Procedure:

  • Use a 96-well plate pre-coated with a capture antibody specific for total c-Met.[16]

  • Add cell lysates to the wells and incubate overnight at 4°C to allow c-Met to bind.[11][16]

  • Wash the wells to remove unbound proteins.[16]

  • Add a detection antibody that specifically recognizes phosphorylated tyrosine residues (e.g., an anti-phosphotyrosine antibody).[11][16]

  • Wash away the unbound detection antibody.[16]

  • Add an HRP-conjugated secondary antibody.[16]

  • After another wash step, add a colorimetric HRP substrate (e.g., TMB).[16]

  • Stop the reaction and measure the absorbance at 450 nm. The signal intensity is proportional to the amount of phosphorylated c-Met.[16]

ELISA_Workflow A Seed & Treat Cells in 96-well Plate B Cell Lysis A->B C Transfer Lysate to Anti-c-Met Coated Plate B->C D Incubate & Wash C->D E Add Anti-Phosphotyrosine Detection Antibody D->E F Incubate & Wash E->F G Add HRP-conjugated Secondary Antibody F->G H Incubate & Wash G->H I Add Substrate & Stop H->I J Read Absorbance (450nm) I->J

Workflow for cellular p-c-Met ELISA.

Conclusion

PF-04217903 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase.[1][3] Validating its inhibitory activity relies on robust experimental methods that directly measure the phosphorylation status of c-Met. The use of phospho-specific antibodies in Western blotting and ELISA provides clear, reproducible evidence of target engagement and allows for quantitative comparisons with other c-Met inhibitors. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers investigating c-Met signaling and developing novel cancer therapeutics.

References

A Head-to-Head Comparison of PF-04217903 and Crizotinib in c-Met Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent c-Met inhibitors, PF-04217903 and crizotinib (B193316). The c-Met receptor tyrosine kinase, a key player in cell proliferation, survival, migration, and invasion, is a critical target in oncology research.[1][2] This document will delve into the selectivity, potency, and mechanisms of action of PF-04217903 and crizotinib, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Mechanism of Action and Kinase Selectivity

PF-04217903 is an ATP-competitive small-molecule inhibitor with high selectivity for c-Met.[2][3] It has demonstrated over 1,000-fold selectivity for c-Met when compared to a panel of more than 200 other kinases, establishing it as one of the most selective c-Met inhibitors available.[3][4][5] This high specificity is crucial for minimizing off-target effects, making it an invaluable tool for investigations focused specifically on c-Met signaling pathways.[3]

Crizotinib , in contrast, is a multi-targeted tyrosine kinase inhibitor that acts on c-Met, anaplastic lymphoma kinase (ALK), and ROS1.[3][6][7] While it is a potent inhibitor of c-Met, its broader kinase inhibition profile means it can simultaneously affect multiple signaling pathways.[3][6] This characteristic can be beneficial in certain therapeutic contexts but may introduce confounding variables in research aiming to isolate the effects of c-Met inhibition alone.[3]

Biochemical Potency: A Comparative Look at Kinase Inhibition

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical measures of a drug's potency. The following table summarizes the available biochemical data for PF-04217903 and crizotinib against c-Met.

InhibitorTarget KinaseIC50 (nM)Ki (nM)Assay Conditions
PF-04217903 c-Met4.84.8Recombinant human c-Met kinase domain[4][8][9]
Crizotinib c-Met~5-Inferred from cellular assays in pancreatic cancer cells[10]

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the enzyme and substrate concentrations, and the specific assay methodology. The data presented here are compiled from different studies and should be interpreted with this in mind.

Cellular Activity: Inhibition of c-Met Signaling in Cancer Cell Lines

The efficacy of these inhibitors in a cellular context is crucial for understanding their potential therapeutic effect. The following table presents IC50 values for the inhibition of c-Met phosphorylation or cell proliferation in various cancer cell lines.

InhibitorCell LineAssayIC50 (nM)
PF-04217903 A549 (lung carcinoma)c-Met Phosphorylation4.8[11]
Panel of human tumor cell linesc-Met Phosphorylation7.3 (mean)[10]
GTL-16 (gastric carcinoma)Cell Proliferation12[4]
H1993 (NSCLC)Cell Proliferation30[4]
Crizotinib Various ALK/ROS1/MET-driven cell linesCell ProliferationDose-dependent abrogation of proliferation[12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for biochemical and cellular kinase inhibition assays.

Biochemical c-Met Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound on c-Met kinase activity.

Methodology: A continuous-coupled spectrophotometric assay can be utilized to quantify the catalytic activity of c-Met.[2]

  • Reagent Preparation:

    • Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

    • Reconstitute the recombinant human c-Met enzyme and a suitable polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer.

    • Serially dilute the test inhibitors (PF-04217903 or crizotinib) to the desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, combine the c-Met enzyme, the polypeptide substrate, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Quantify the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).

    • The assay involves a second reaction where the generated ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular c-Met Phosphorylation Assay

Objective: To measure the level of c-Met phosphorylation within intact cells to assess the inhibitor's cellular efficacy.

Methodology: An ELISA-based assay is commonly used to quantify phosphorylated c-Met.[11]

  • Cell Culture and Treatment:

    • Seed a human tumor cell line with endogenous c-Met expression (e.g., A549) in 96-well plates and culture overnight.[11]

    • Replace the growth medium with a serum-free medium.

    • Add serial dilutions of the test inhibitor (PF-04217903 or crizotinib) to the wells and incubate for 1 hour at 37°C.[11]

    • Stimulate c-Met phosphorylation by adding its ligand, Hepatocyte Growth Factor (HGF), at a final concentration of 40 ng/mL for 20 minutes.[11]

  • Cell Lysis and ELISA:

    • Wash the cells with a suitable buffer (e.g., HBSS supplemented with 1 mM Na3VO4) and lyse the cells to extract proteins.[11]

    • Use an ELISA plate pre-coated with a capture antibody specific for total c-Met.

    • Add the cell lysates to the wells and incubate overnight at 4°C.[11]

    • Wash the plate and add a detection antibody specific for phosphorylated tyrosine residues, which is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Add a substrate for the enzyme (e.g., TMB) and measure the resulting colorimetric signal using a plate reader.

  • Data Analysis:

    • Normalize the phosphotyrosine signal to the total c-Met signal for each well.

    • Calculate the percentage of inhibition of c-Met phosphorylation for each inhibitor concentration relative to the HGF-stimulated control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation GRB2 GRB2 P->GRB2 GAB1 GAB1 P->GAB1 STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits Crizotinib Crizotinib Crizotinib->c-Met Inhibits

Caption: The c-Met signaling pathway and points of inhibition.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochem_Start Prepare Kinase, Substrate, ATP, and Inhibitors Biochem_Incubate Incubate Components Biochem_Start->Biochem_Incubate Biochem_Detect Detect Kinase Activity (e.g., ADP-Glo) Biochem_Incubate->Biochem_Detect Biochem_Analysis Calculate IC50 Values Biochem_Detect->Biochem_Analysis Cell_Start Seed and Culture Cells Cell_Treat Treat Cells with Inhibitors and HGF Cell_Start->Cell_Treat Cell_Lyse Lyse Cells and Extract Proteins Cell_Treat->Cell_Lyse Cell_ELISA Perform Phospho-c-Met ELISA Cell_Lyse->Cell_ELISA Cell_Analysis Calculate IC50 Values Cell_ELISA->Cell_Analysis InVivo_Start Establish Xenograft Tumor Models InVivo_Treat Administer Inhibitors to Mice InVivo_Start->InVivo_Treat InVivo_Measure Measure Tumor Volume InVivo_Treat->InVivo_Measure InVivo_Analysis Assess Antitumor Efficacy InVivo_Measure->InVivo_Analysis

References

A Comparative Guide to the In Vitro Potency of PF-04217903 and Cabozantinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of PF-04217903 and cabozantinib (B823), two prominent tyrosine kinase inhibitors targeting the c-Met receptor. The information is tailored for researchers, scientists, and drug development professionals, offering a concise summary of their potency, selectivity, and the experimental methodologies used for their evaluation.

Overview of Inhibitors

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) kinase.[1][2] It is distinguished by its exquisite selectivity for c-Met, with over 1,000-fold greater potency against c-Met compared to a wide panel of other kinases.[1][3][4] This high specificity makes it a valuable tool for research focused on the direct effects of c-Met signaling inhibition.[4]

Cabozantinib is an oral, multi-targeted tyrosine kinase inhibitor.[5][6] While it potently inhibits c-Met, its action extends to other key receptor tyrosine kinases involved in tumor progression, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the RET proto-oncogene.[5][7][8][9] This broader activity profile allows it to counteract resistance mechanisms that may arise from the activation of alternative signaling pathways.[5][8]

Quantitative Data Summary: In Vitro Potency

The following tables summarize the in vitro inhibitory activities of PF-04217903 and cabozantinib against c-Met and other relevant kinases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics of potency, with lower values indicating greater potency.

Table 1: Biochemical Kinase Inhibition

InhibitorTarget KinaseAssay TypePotency Value
PF-04217903 c-MetKinase Assay (Ki)4.8 nM[3][10][11]
c-MetKinase Assay (Ki)4.5 nM[1]
Cabozantinib c-MetBiochemical Assay (IC50)1.3 nM[7][12]
c-MetBiochemical Assay (IC50)5.4 nM[13][14]
VEGFR2Biochemical Assay (IC50)0.035 nM[7]
RETBiochemical Assay (IC50)5.2 nM[7]
KITBiochemical Assay (IC50)4.6 nM[7]
AXLBiochemical Assay (IC50)7.0 nM[7]
FLT3Biochemical Assay (IC50)11.3 nM[7]
TIE2Biochemical Assay (IC50)14.3 nM[7]

Note: IC50 and Ki values can vary based on specific experimental conditions, such as ATP concentration and the specific assay methodology. Data is compiled from multiple studies and should be interpreted accordingly.

Table 2: Cellular Assay Performance

InhibitorAssay TypeCell LinePotency (IC50)
PF-04217903 c-Met PhosphorylationHUVEC4.6 nM[1]
c-Met PhosphorylationPanel of tumor lines5 - 16 nM[1]
Cell ProliferationGTL-16 (Gastric)12 nM[3][10][15]
Cell ProliferationNCI-H1993 (NSCLC)30 nM[3][10][15]
Apoptosis InductionGTL-16 (Gastric)31 nM[3][10]
Cell Migration/InvasionNCI-H441, HT297 - 12.5 nM[3][10]
Cabozantinib Cell ProliferationHep3B (HCC)15.2 µM[14]
Cell ProliferationHuh7 (HCC)9.1 µM[14]

Signaling Pathway Inhibition

The diagram below illustrates the primary signaling pathways targeted by PF-04217903 and cabozantinib. Both compounds inhibit the HGF/c-Met axis, preventing downstream signaling through crucial pathways like PI3K/AKT and RAS/MAPK. Cabozantinib's multi-targeted nature is also depicted, showing its inhibitory action on VEGFR and RET pathways.

G cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes cluster_inhibitors Inhibitors HGF HGF cMet c-Met HGF->cMet binds VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR binds PI3K_AKT PI3K / AKT Pathway cMet->PI3K_AKT activates RAS_MAPK RAS / MAPK Pathway cMet->RAS_MAPK activates Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes RET RET RET->PI3K_AKT activates RET->RAS_MAPK activates Proliferation Proliferation & Survival PI3K_AKT->Proliferation Migration Migration & Invasion PI3K_AKT->Migration RAS_MAPK->Proliferation RAS_MAPK->Migration PF042 PF-04217903 PF042->cMet Cabo Cabozantinib Cabo->cMet Cabo->VEGFR Cabo->RET

Inhibitory action on key oncogenic signaling pathways.

Experimental Protocols

Accurate comparison requires standardized methodologies. Below are representative protocols for key in vitro assays used to determine the potency of these inhibitors.

Biochemical c-Met Kinase Assay (General Protocol)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.

  • Reagent Preparation : A reaction buffer is prepared (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Recombinant human c-Met enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) are reconstituted in the buffer.[12][13] ATP, often including a radiolabeled variant like [γ-33P-ATP], is prepared separately.[14]

  • Inhibitor Addition : Test compounds (PF-04217903 or cabozantinib) are serially diluted to desired concentrations and added to the wells of a microplate.[13]

  • Kinase Reaction : The c-Met enzyme is added to the wells containing the inhibitor. The reaction is initiated by the addition of the ATP/substrate mixture.[13][14]

  • Incubation : The plate is incubated for a defined period (e.g., 40-60 minutes) at a controlled temperature (e.g., 30°C) to allow for the kinase reaction to proceed.[14][16]

  • Signal Detection : The reaction is stopped. The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity with a scintillation counter.[16] For other methods like ADP-Glo, luminescence is measured to quantify ADP production.[13]

  • Data Analysis : The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined using non-linear regression analysis.

Cellular c-Met Phosphorylation Assay (ELISA-based)

This assay measures an inhibitor's ability to block c-Met autophosphorylation within a cellular context, reflecting its bioavailability and target engagement in intact cells.

  • Cell Culture : A549 cells, which endogenously express wild-type c-Met, are seeded in 96-well plates and cultured overnight to allow for attachment.[11][17]

  • Serum Starvation : The growth medium is replaced with a serum-free medium for several hours to reduce basal receptor activation.[13]

  • Inhibitor Treatment : Serial dilutions of the test compound are added to the wells, and the cells are incubated for 1-2 hours at 37°C.[13][17]

  • HGF Stimulation : c-Met is activated by adding its ligand, HGF (e.g., 40 ng/mL), for a short duration (e.g., 20 minutes).[11][17]

  • Cell Lysis : The cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[13][17]

  • ELISA : The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for total c-Met. A detection antibody that specifically recognizes phosphorylated tyrosine residues is then used for quantification.[11][17]

  • Data Analysis : The level of c-Met phosphorylation is measured, and the IC50 value is calculated by plotting the inhibition of the phosphorylation signal against the compound concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (Enzyme, Substrate, ATP) C Dispense Inhibitor into Assay Plate A->C B Prepare Serial Dilutions of Inhibitor B->C D Add Kinase Enzyme C->D E Initiate Reaction with ATP / Substrate Mix D->E F Incubate at Controlled Temperature E->F G Stop Reaction & Measure Signal F->G H Calculate % Inhibition vs. Control G->H I Determine IC50 Value via Non-linear Regression H->I

Typical workflow for an in vitro biochemical kinase assay.

Conclusion

Both PF-04217903 and cabozantinib are potent inhibitors of the c-Met kinase. The primary distinction lies in their selectivity profile.

  • PF-04217903 offers high selectivity for c-Met, making it an ideal tool for studies where the specific role of c-Met signaling is being investigated, minimizing the potential for confounding off-target effects.[4]

  • Cabozantinib provides potent inhibition of c-Met along with other key oncogenic drivers like VEGFR2 and RET.[7][8] This multi-targeted approach may be more suitable for broader investigations into pathways involving multiple RTKs or for preclinical studies where targeting redundant or escape pathways could be therapeutically beneficial.[5][8]

The choice between these two inhibitors should be guided by the specific research question, the desired experimental outcome, and the kinase expression profile of the model system being used.

References

PF-04217903: A Comparative Guide to its High Specificity for c-Met

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for advancing targeted therapies. This guide provides an objective comparison of PF-04217903, a potent and selective inhibitor of the c-Met receptor tyrosine kinase (RTK), against other RTKs, supported by experimental data.

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the proto-oncogene c-Met, also known as hepatocyte growth factor receptor (HGFR).[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of numerous cancers, making c-Met a critical therapeutic target.[2] PF-04217903 has demonstrated exceptional selectivity for c-Met, with studies showing over 1,000-fold greater potency for c-Met compared to a broad panel of over 150 other kinases.[3][4] This high degree of selectivity minimizes off-target effects, making it a valuable tool for both basic research and clinical applications.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory activity of PF-04217903 against c-Met and a selection of other receptor tyrosine kinases. The data, presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), are compiled from various biochemical and cellular assays. A lower value indicates greater potency.

Target KinaseInhibitorIC50 / Ki (nM)Assay Type
c-Met PF-04217903 4.8 (Ki) Biochemical
c-Met PF-04217903 ~5 - 16 Cellular
RONPF-04217903>10,000Cellular
Insulin ReceptorPF-04217903>10,000Cellular
IGF1RPF-04217903>10,000Cellular
ROS1PF-04217903>10,000Cellular
ALKPF-04217903>10,000Cellular

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line used and ATP concentration in biochemical assays. The data presented here are compiled from different studies and should be interpreted with this in mind.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to determine the selectivity of PF-04217903.

Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified kinase.

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase (e.g., recombinant human c-Met), a generic substrate (e.g., myelin basic protein), and cofactors in a suitable buffer.

  • Inhibitor Addition : PF-04217903 is serially diluted and added to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiation and Incubation : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP). The mixture is then incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination : The reaction is stopped by adding a solution containing EDTA.

  • Detection of Phosphorylation : The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose filter paper, followed by washing.

  • Quantification : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 or Ki value.

Cellular c-Met Phosphorylation Assay (ELISA-based)

This assay measures the inhibition of c-Met phosphorylation within a cellular context.

  • Cell Culture and Treatment : Human cancer cells with known c-Met expression (e.g., A549, GTL-16) are seeded in 96-well plates and cultured overnight. The cells are then treated with various concentrations of PF-04217903 for a defined period (e.g., 1-3 hours).

  • HGF Stimulation : To induce c-Met phosphorylation, cells are stimulated with its ligand, hepatocyte growth factor (HGF), for a short duration (e.g., 20 minutes).

  • Cell Lysis : The cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • ELISA Procedure :

    • The cell lysates are added to a 96-well plate pre-coated with a capture antibody specific for the total c-Met protein.

    • After incubation, the plate is washed, and a detection antibody that specifically recognizes phosphorylated tyrosine residues on c-Met is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that generates a colorimetric or chemiluminescent signal.

  • Data Acquisition and Analysis : The signal is measured using a plate reader. The level of c-Met phosphorylation is normalized to the total c-Met protein. The percentage of inhibition is calculated for each concentration of PF-04217903, and an IC50 value is determined.

Visualizing the Mechanism of Action

To further understand the role of PF-04217903, the following diagrams illustrate the c-Met signaling pathway and a general workflow for kinase inhibitor profiling.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation PF04217903 PF-04217903 PF04217903->cMet Inhibits GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Purified Kinase + Substrate b_inhibitor Add PF-04217903 b_start->b_inhibitor b_atp Initiate with [γ-³³P]ATP b_inhibitor->b_atp b_detect Detect Phosphorylation b_atp->b_detect b_ic50 Calculate IC50/Ki b_detect->b_ic50 c_cells Culture c-Met Expressing Cells c_inhibitor Treat with PF-04217903 c_cells->c_inhibitor c_stimulate Stimulate with HGF c_inhibitor->c_stimulate c_lyse Cell Lysis c_stimulate->c_lyse c_elisa Phospho-c-Met ELISA c_lyse->c_elisa c_ic50 Calculate IC50 c_elisa->c_ic50

References

A Comparative Guide to c-Met Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the c-Met signaling pathway, this guide provides an objective comparison of PF-04217903 and its alternatives. The c-Met receptor tyrosine kinase is a critical target in oncology, and a comprehensive understanding of the available research tools is paramount for advancing therapeutic strategies.[1] This document synthesizes preclinical data to highlight key performance differences between various c-Met inhibitors and provides detailed experimental methodologies to support further investigation.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available biochemical and cellular IC50 data for PF-04217903 and a selection of alternative c-Met inhibitors. It is important to note that these values are compiled from various studies and may have been determined using slightly different assay conditions.

Inhibitorc-Met Kinase IC50 (nM)Cellular c-Met Phosphorylation IC50 (nM)Selectivity Profile
PF-04217903 4.8 (Ki)[2]7.3 (in a panel of cell lines)[3]Highly selective for c-Met (>1000-fold over 208 other kinases).[2][4]
Crizotinib (B193316) ~5 (inferred in pancreatic cancer cells)[3]11 (in NCI-H441 cells)[5]Dual ALK and c-Met inhibitor; also inhibits ROS1.[5][6]
Capmatinib 0.13 (Kd)[7]Not explicitly statedHighly potent and selective for c-Met.[7]
Tepotinib 4[8]6 (in A549 cells)[8]Highly selective for c-Met.[8][9]
Cabozantinib (B823) 1.3Not explicitly statedMulti-kinase inhibitor (VEGFR2, MET, RET, KIT, AXL, FLT3, TIE2).[10][11]
Merestinib 2 (Ki)34 (in Hs746t cells)[12]Inhibits MET and other receptor tyrosine kinases like MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2.[13]
Glumetinib (B607661) 0.42[14]Not explicitly statedHighly selective for c-Met (>2,400-fold over 312 other kinases).[14]
Sunitinib Not a primary c-Met inhibitorNot applicableMulti-kinase inhibitor, primarily targeting VEGFRs and PDGFRs, with some activity on c-Met.[15][16]

The c-Met Signaling Pathway

Activation of the c-Met receptor by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling events that are crucial for cell proliferation, survival, migration, and invasion.[17][18] Dysregulation of this pathway is implicated in the progression of numerous cancers.[1] The diagram below illustrates the key components of the c-Met signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility_Invasion Motility/Invasion STAT3->Motility_Invasion PKC PKC PLCg->PKC

Caption: The c-Met signaling pathway and its downstream effects.

Experimental Protocols

Reproducible and rigorous experimental design is fundamental to research. Below are detailed methodologies for key assays used to evaluate c-Met inhibitors.

Biochemical c-Met Kinase Assay (General Protocol)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

  • Reagent Preparation : Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, MnCl2, and a substrate (e.g., a synthetic peptide).

  • Enzyme and Inhibitor Preparation : Dilute recombinant human c-Met kinase to the desired concentration in the reaction buffer. Serially dilute the test inhibitor (e.g., PF-04217903) in DMSO and then in the reaction buffer.

  • Reaction Initiation : In a microplate, combine the c-Met kinase, the test inhibitor at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection : Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified, often by measuring radioactivity or using a phosphospecific antibody in an ELISA format.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay

This assay measures the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.

  • Cell Culture and Seeding : Culture human cancer cells with known c-Met expression (e.g., A549, GTL-16) in appropriate growth medium. Seed the cells into 96-well plates and allow them to adhere overnight.[4]

  • Serum Starvation and Inhibitor Treatment : Replace the growth medium with a serum-free medium and incubate for a period to reduce basal receptor phosphorylation. Add serial dilutions of the test inhibitor to the cells and incubate for 1-2 hours.[4][14]

  • HGF Stimulation : To induce c-Met phosphorylation, stimulate the cells with hepatocyte growth factor (HGF) for a short period (e.g., 15-20 minutes).[4][14]

  • Cell Lysis : Wash the cells with a cold buffer (e.g., PBS) and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-c-Met : The level of phosphorylated c-Met in the cell lysates is determined using an ELISA-based method. This typically involves capturing total c-Met with a specific antibody and detecting the phosphorylated form with a phospho-tyrosine specific antibody.

  • Data Analysis : Normalize the phospho-c-Met signal to the total c-Met signal or total protein concentration. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular_Assay_Workflow Start Start: Seed Cells Serum_Starve Serum Starve Cells Start->Serum_Starve Add_Inhibitor Add Inhibitor Serum_Starve->Add_Inhibitor Add_HGF Stimulate with HGF Add_Inhibitor->Add_HGF Lyse_Cells Lyse Cells Add_HGF->Lyse_Cells ELISA Perform ELISA for p-c-Met Lyse_Cells->ELISA Analyze Analyze Data (IC50) ELISA->Analyze

Caption: Workflow for a cellular c-Met phosphorylation assay.

In Vitro and In Vivo Efficacy

The ultimate goal of a c-Met inhibitor in a research context is to elucidate the biological consequences of pathway inhibition. This is often assessed through in vitro cell-based assays and in vivo tumor models.

In Vitro Cellular Assays

Beyond phosphorylation, the effects of c-Met inhibitors on cancer cell behavior are critical.

  • Proliferation/Viability Assays : These assays, often using reagents like MTT or CellTiter-Glo, measure the inhibitor's effect on cell growth over several days. PF-04217903, for instance, has been shown to inhibit the proliferation of c-Met-amplified GTL-16 and H1993 cells with IC50 values of 12 nM and 30 nM, respectively.[2][19]

  • Migration and Invasion Assays : Using Boyden chambers or similar systems, these assays assess the ability of an inhibitor to block the motile and invasive properties of cancer cells, which are key hallmarks of metastasis. Crizotinib has been shown to inhibit HGF-stimulated migration and invasion in NCI-H441 cells with IC50 values of 11 nM and 6.1 nM, respectively.[5]

In Vivo Xenograft Models

Preclinical animal models provide valuable insights into the in vivo activity of c-Met inhibitors. In these studies, human tumor cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored. For example, Glumetinib (SCC244) has demonstrated robust anti-tumor activity in xenograft models of non-small cell lung cancer and hepatocellular carcinoma with MET aberrations.[20][21] Similarly, PF-04217903 has been shown to inhibit tumor growth in a dose-dependent manner in various xenograft models, which correlated with the inhibition of c-Met phosphorylation in the tumors.[22]

Conclusion

The selection of a c-Met inhibitor for research purposes depends on the specific experimental goals. For studies requiring high selectivity for c-Met, inhibitors like PF-04217903, capmatinib, tepotinib, and glumetinib are excellent choices. For investigating the effects of dual-targeting or for overcoming resistance mechanisms, multi-kinase inhibitors such as crizotinib and cabozantinib may be more appropriate. This guide provides a foundational comparison to aid researchers in making an informed decision for their preclinical studies.

References

A Comparative Guide to the Cross-Reactivity Profile of PF-04217903 Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the c-Met inhibitor PF-04217903 mesylate with alternative compounds, focusing on its cross-reactivity and selectivity profile. The information is supported by experimental data and detailed methodologies to assist in research and development.

PF-04217903 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1][2] It has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical models.[1][2][3] A key feature of PF-04217903 is its high selectivity for c-Met. Studies have shown that it is over 1,000-fold more selective for c-Met compared to a panel of more than 150 other kinases, making it one of the most selective c-Met inhibitors described.[1][2]

Comparative Analysis of c-Met Inhibitors

While a comprehensive quantitative kinase panel screen for PF-04217903 against a wide array of kinases is not publicly available, its high selectivity is a consistently reported attribute. The following tables compare the biochemical potency of PF-04217903 against its primary target, c-Met, with that of other notable c-Met inhibitors.

Table 1: Biochemical Potency against c-Met Kinase

InhibitorTarget(s)c-Met IC50/Ki (nM)Selectivity Profile
PF-04217903 c-Met Ki: 4.8 Highly selective for c-Met (>1000-fold over >150 other kinases) [1][2]
Crizotinibc-Met, ALK, ROS1IC50: ~5-11Multi-kinase inhibitor[4]
Cabozantinibc-Met, VEGFRs, AXL, RETIC50: 1.3Multi-kinase inhibitor
Capmatinibc-MetIC50: 0.13Highly potent and selective for c-Met[5]
Tepotinibc-MetIC50: 1.7 - 3Highly selective for c-Met[5]

Note: IC50 and Ki values can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluating kinase inhibitors, the following diagrams are provided.

cMet_signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT HGF HGF (Ligand) HGF->cMet Binds & Activates PF04217903 PF-04217903 PF04217903->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT->Proliferation STAT->Survival

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by PF-04217903.

kinase_profiling_workflow start Start: Test Compound (e.g., PF-04217903) prepare_assay Prepare Kinase Assay Plates start->prepare_assay add_kinases Add Panel of Recombinant Kinases prepare_assay->add_kinases add_compound Add Serially Diluted Test Compound add_kinases->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate detect_activity Detect Kinase Activity (e.g., ADP-Glo) incubate->detect_activity data_analysis Data Analysis: Calculate % Inhibition and IC50 Values detect_activity->data_analysis end End: Cross-Reactivity Profile data_analysis->end

References

confirming on-target effects of PF-04217903 with siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Comparison with siRNA-Mediated c-Met Knockdown

A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of PF-04217903, a selective c-Met inhibitor, by comparing its performance with small interfering RNA (siRNA)-mediated knockdown of the c-Met proto-oncogene. By presenting supporting experimental data from existing literature and detailed protocols, this document facilitates a robust, head-to-head analysis to ensure the specificity of the compound's biological effects.

Introduction to PF-04217903 and siRNA Technology

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] It has demonstrated high selectivity, inhibiting c-Met with over 1,000-fold greater potency than a wide range of other kinases.[3] The binding of PF-04217903 to c-Met disrupts its signaling pathway, thereby impeding tumor cell growth, migration, and invasion.[1]

Small interfering RNA (siRNA) offers a highly specific method for silencing gene expression at the post-transcriptional level. By introducing siRNA molecules that are complementary to the mRNA of the target gene (in this case, c-Met), researchers can trigger the degradation of the mRNA, leading to a significant reduction in the expression of the target protein. This "knockdown" effect provides a valuable benchmark for assessing the on-target specificity of small-molecule inhibitors like PF-04217903.

Comparative Data Summary

Table 1: In Vitro Inhibition of c-Met and Downstream Signaling

TreatmentCell LineAssayTargetObserved Effect
PF-04217903GTL-16ELISAp-c-MetDose-dependent inhibition[4]
PF-04217903GTL-16Western Blotp-Akt, p-ERKInhibition of phosphorylation[4]
c-Met siRNAOvarian Cancer CellsWestern Blotc-Met, p-c-MetDownregulation of expression and phosphorylation[5]
c-Met siRNAOvarian Cancer CellsWestern Blotp-Akt, p-MAPKInhibition of phosphorylation[5]

Table 2: Effects on Cancer Cell Proliferation and Invasion

TreatmentCell LineAssayEffect
PF-04217903GTL-16Proliferation AssayInhibition of proliferation[3]
PF-04217903VariousMigration/Invasion AssayInhibition of cell migration and invasion[3]
c-Met siRNASmall-Cell Lung Cancer CellsMTT & Colony FormationInhibition of proliferation[6]
c-Met siRNASmall-Cell Lung Cancer CellsInvasion AssayReduction in invasion capacity[6]

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and the experimental approach for this comparative study, the following diagrams have been generated.

cluster_0 HGF/c-Met Signaling Pathway cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Migration Migration cMet->Migration PF04217903 PF-04217903 PF04217903->cMet inhibits siRNA c-Met siRNA siRNA->cMet downregulates Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Figure 1: The c-Met signaling pathway and points of inhibition.

cluster_0 Experimental Workflow for On-Target Validation cluster_1 Treatment Groups cluster_2 Analysis start Start: Select c-Met Dependent Cancer Cell Line control Vehicle Control (DMSO) pf_treatment PF-04217903 Treatment si_control Non-targeting siRNA Control si_treatment c-Met siRNA Transfection western Western Blot Analysis (p-c-Met, c-Met, p-Akt, p-ERK) control->western phenotypic Phenotypic Assays (Proliferation, Migration, Apoptosis) control->phenotypic pf_treatment->western pf_treatment->phenotypic si_control->western si_control->phenotypic si_treatment->western si_treatment->phenotypic compare Compare Results western->compare phenotypic->compare conclusion Conclusion: Confirm On-Target Effect compare->conclusion

Figure 2: Workflow for comparing PF-04217903 and c-Met siRNA.

Experimental Protocols

To facilitate a direct comparison, the following protocols for cell treatment, siRNA transfection, and subsequent analyses are provided.

Protocol 1: Cell Culture and Treatment with PF-04217903
  • Cell Seeding: Plate a c-Met-dependent cancer cell line (e.g., GTL-16) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PF-04217903 Preparation: Prepare a stock solution of PF-04217903 in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing PF-04217903 or a vehicle control (DMSO at the same final concentration as the highest PF-04217903 dose).

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors for subsequent Western blot analysis.

Protocol 2: siRNA Transfection
  • Cell Seeding: One day prior to transfection, seed the selected cancer cell line in 6-well plates in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[7]

  • siRNA Preparation: In separate tubes, dilute the c-Met siRNA and a non-targeting control siRNA into a serum-free medium. In another set of tubes, dilute the transfection reagent in a serum-free medium.[7]

  • Complex Formation: Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.[7]

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, complete culture medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for c-Met knockdown.

  • Cell Lysis: Harvest the cells for Western blot analysis as described in Protocol 1.

Protocol 3: Western Blot Analysis
  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-c-Met, total c-Met, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: Cell Proliferation Assay (MTT)
  • Cell Seeding and Treatment/Transfection: Seed cells in a 96-well plate and treat with PF-04217903 or transfect with siRNA as described above.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

References

Head-to-Head Comparison of PF-04217903 Efficacy in GTL-16 Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of a Selective c-Met Inhibitor Against Alternative Therapeutics in a MET-Amplified Gastric Cancer Model

This guide provides a detailed, head-to-head comparison of the efficacy of PF-04217903, a selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, against other c-Met inhibitors in the GTL-16 human gastric carcinoma cell line. GTL-16 cells are characterized by MET gene amplification, making them a relevant model for studying the efficacy of MET-targeted therapies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Executive Summary

PF-04217903 demonstrates potent inhibition of c-Met signaling in GTL-16 cells, leading to a significant reduction in cell viability and induction of apoptosis.[3][4] Comparative data with the multi-targeted tyrosine kinase inhibitor Crizotinib reveals differences in potency, highlighting the distinct pharmacological profiles of these agents. This guide synthesizes available data to facilitate an objective evaluation of PF-04217903's performance in a key preclinical model of MET-driven cancer.

Data Presentation

The following tables summarize the quantitative data on the efficacy of PF-04217903 and comparator agents in GTL-16 cells.

Table 1: In Vitro Cell Viability of c-Met Inhibitors in GTL-16 Cells

CompoundTarget(s)Assay TypeIC50 (nM)
PF-04217903c-MetCell Viability10
Crizotinibc-Met, ALK, ROS1Cell Viability3

Data sourced from studies on GTL-16 cell lines.

Table 2: Effects of PF-04217903 on Apoptosis and Downstream Signaling in GTL-16 Cells

Assay TypeEndpoint MeasuredObserved Effect of PF-04217903
Apoptosis AssayssDNA ContentIncreased, indicating induction of apoptosis[3]
Western BlotPhospho-c-MetDose-dependent inhibition[5]
Western BlotPhospho-Gab-1Dose-dependent inhibition[5]
Western BlotPhospho-AKTDose-dependent inhibition[5]
Western BlotPhospho-ErkDose-dependent inhibition[5]
Western BlotCleaved Caspase-3Increased, confirming apoptosis induction[5]

Mandatory Visualizations

Signaling Pathway Diagram

cMet_Signaling_Pathway c-Met Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action HGF HGF c-Met c-Met HGF->c-Met Binds and Activates Gab1 Gab1 c-Met->Gab1 Phosphorylates RAS RAS c-Met->RAS PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits ATP binding

Caption: c-Met signaling pathway and the point of inhibition by PF-04217903.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Comparing c-Met Inhibitor Efficacy cluster_setup Experimental Setup cluster_assays Efficacy Readouts cluster_analysis Data Analysis Seed_GTL16 Seed GTL-16 Cells Treat_Inhibitors Treat with PF-04217903, Crizotinib, etc. Seed_GTL16->Treat_Inhibitors Incubate Incubate for Specified Duration Treat_Inhibitors->Incubate Viability Cell Viability Assay (MTT/Resazurin) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/Caspase) Incubate->Apoptosis WesternBlot Western Blot (p-Met, p-AKT, etc.) Incubate->WesternBlot IC50 Calculate IC50 Values Viability->IC50 Quantify_Apoptosis Quantify Apoptotic Cells Apoptosis->Quantify_Apoptosis Densitometry Densitometry of Protein Bands WesternBlot->Densitometry

References

Safety Operating Guide

Safe Disposal of PF-04217903 Mesylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the proper management and disposal of chemical compounds such as PF-04217903 mesylate, a potent c-Met kinase inhibitor, are critical for maintaining a safe laboratory environment and ensuring environmental protection.[1] Due to its potential hazards, which have not been fully characterized, this compound requires careful handling and adherence to specific disposal protocols.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a substance that has not been fully tested for its hazards.[2] Therefore, it should be handled with care by personnel trained and familiar with handling potent active pharmaceutical ingredients.[2] Potential hazards include harm if swallowed or inhaled, and it may cause irritation to the respiratory tract, eyes, and skin.[1][2]

To minimize exposure, the following Personal Protective Equipment (PPE) should be worn when handling this compound:

PPE CategoryItemSpecification
Respiratory Protection RespiratorNIOSH/MSHA-approved[2]
Hand Protection GlovesChemical-resistant rubber gloves[2]
Eye Protection GogglesChemical safety goggles[2]
Body Protection Lab CoatStandard laboratory coat

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for chemical waste.[1] It is imperative to treat this compound as a potent and hazardous chemical.[1]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all unused or expired this compound powder in a designated hazardous waste container.[1]

    • Contaminated materials such as gloves, lab coats, weigh boats, and pipette tips must also be placed in this container.[1]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

    • Avoid mixing with other incompatible chemical wastes.[1]

    • The container must be labeled as "Hazardous Liquid Waste" with the full chemical name.

  • Sharps Waste:

    • Needles, syringes, and any other contaminated sharps must be disposed of in a designated sharps container.[1]

2. Spill Management:

  • Small Spills: Absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste.[1]

  • Large Spills: In the event of a large spill, contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately.[1]

3. Containerization and Storage:

  • All waste containers must be securely sealed.

  • Store waste containers in a designated and secure waste accumulation area that is well-ventilated.[1]

  • This area should be away from general laboratory traffic and incompatible materials.[1]

4. Final Disposal:

  • Disposal of this compound must be carried out through a licensed hazardous waste disposal company.[1]

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for the disposal of potent or uncharacterized research chemicals.[1]

Emergency First Aid Procedures

In case of exposure, follow these first aid measures:

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
Ingestion If swallowed, wash out mouth with copious amounts of water and call a physician.[2]

Disposal Workflow

cluster_collection Step 1: Waste Segregation & Collection cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal Solid Solid Waste (Powder, Contaminated PPE) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Sharps Waste (Needles, Syringes) Sharps_Container Designated Sharps Container Sharps->Sharps_Container Storage Secure & Ventilated Waste Accumulation Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage EHS Consult Institutional EHS Department Storage->EHS Consult for specific procedures Disposal_Company Licensed Hazardous Waste Disposal Company EHS->Disposal_Company Arrange Pickup

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling PF-04217903 Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-04217903 mesylate, a potent c-Met kinase inhibitor. The following procedures are based on available safety data and established best practices for managing potent pharmaceutical compounds in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe research environment.

Hazard Identification and Precautions:

This compound is a substance that has not been fully tested for all its potential hazards.[1][2] Therefore, it should be handled with a high degree of caution by personnel trained and familiar with handling potent active pharmaceutical ingredients.[1][2] Potential hazards include:

  • May be harmful if swallowed or inhaled.[1][2]

  • Exposure can cause irritation to the respiratory tract, eyes, and skin.[1][2]

  • May cause allergic respiratory and skin reactions.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to create a barrier against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[3]

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator.[3] - Gloves: Double-gloving with two pairs of nitrile gloves.[3] - Eye Protection: Chemical splash goggles.[2][3] - Lab Coat: Disposable or non-absorbent dedicated lab coat.[3] - Ventilation: Certified chemical fume hood or powder containment hood.[2][3]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[3] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[3] - Lab Coat: Standard laboratory coat.[3] - Ventilation: Work should be conducted in a chemical fume hood.[2]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[3] - Eye Protection: Safety glasses with side shields.[3] - Lab Coat: Standard laboratory coat.[3] - Containment: All cell culture work should be performed in a Class II biological safety cabinet.[3]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[3] - Eye Protection: Chemical splash goggles.[3] - Lab Coat: Standard laboratory coat.[3]

Operational and Disposal Plans

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[3]

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[3]

  • Storage: Store the solid compound and solutions at 4°C for short-term and -20°C for long-term storage.[1][2]

Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[3]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[2][3]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Spill Management:

  • Small Spills: Absorb the material with an inert absorbent material and place it in a sealed container for disposal.[1]

  • Large Spills: Contact your institution's Environmental Health and Safety (EHS) or emergency response team.[1]

Disposal Plan:

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations for chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.[1]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired powder, contaminated PPE (gloves, lab coats), and other contaminated solid materials (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

    • Sharps Waste: Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.[1]

  • Containerization:

    • All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]

    • Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Potent Compound").[1]

  • Storage of Waste:

    • Store waste containers in a designated and secure waste accumulation area that is well-ventilated.[1]

  • Final Disposal:

    • Disposal should be carried out through a licensed hazardous waste disposal company.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Management and Disposal A Receiving and Inspection B Inventory Logging A->B C Secure Storage (4°C or -20°C) B->C D Weighing and Aliquoting (in Fume Hood with full PPE) C->D Retrieval for Use E Solution Preparation (in Fume Hood) D->E F Experimental Use (e.g., Cell Culture in BSC) E->F G Segregate Waste (Solid, Liquid, Sharps) F->G Post-Experiment H Label Hazardous Waste Containers G->H I Store in Secure Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04217903 mesylate
Reactant of Route 2
Reactant of Route 2
PF-04217903 mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.